molecular formula C12H9BrO3 B2634896 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid CAS No. 141791-36-8

2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid

Cat. No.: B2634896
CAS No.: 141791-36-8
M. Wt: 281.105
InChI Key: PYKIQIUJEIDVFD-UHFFFAOYSA-N
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Description

2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is a useful research compound. Its molecular formula is C12H9BrO3 and its molecular weight is 281.105. The purity is usually 95%.
BenchChem offers high-quality 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c13-10-3-1-9-6-11(16-7-12(14)15)4-2-8(9)5-10/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKIQIUJEIDVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of 2-((6-Bromonaphthalen-2-yl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-((6-Bromonaphthalen-2-yl)oxy)acetic acid (CAS: 141791-36-8) is a bifunctional naphthalene scaffold widely utilized in medicinal chemistry and materials science.[1] Structurally, it consists of a lipophilic naphthalene core substituted with an electron-withdrawing bromine atom at the C6 position and a hydrophilic oxyacetic acid moiety at the C2 position.[1]

This molecule serves as a critical "divergent intermediate." Its unique architecture allows for orthogonal functionalization: the aryl bromide facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the carboxylic acid enables amidation or esterification.[1] It is structurally homologous to precursors used in the synthesis of retinoids (like Adapalene) and is increasingly relevant in the design of fluorescent probes and supramolecular liquid crystals.[1]

Structural Architecture & Physicochemical Profile[1][2]

Molecular Geometry and Electronic Effects

The molecule exhibits a planar naphthalene framework, which is essential for


 stacking interactions in solid-state engineering.[1]
  • Position 2 (Oxyacetic Acid): The oxygen atom acts as a

    
    -withdrawing but 
    
    
    
    -donating group.[1] This increases electron density in the naphthalene ring, particularly at the ortho (C1, C3) and para (C6, C8) positions relative to the oxygen.[1] However, the attached acetic acid tail provides a flexible linker ending in a polar carboxyl group, responsible for the molecule's acidity (
    
    
    ).[1]
  • Position 6 (Bromine): Located para to the activating oxygen resonance contribution, the bromine atom exerts a weak deactivating effect via induction (-I) but is stabilized by the electron donation from the C2-oxygen.[1] This "push-pull" electronic environment activates the C-Br bond for oxidative addition in palladium-catalyzed cycles.[1]

Physicochemical Data Table
PropertyValue / DescriptionSignificance
Formula

Core stoichiometry.[1]
Mol. Weight 281.10 g/mol Fragment-based drug design compliant.[1]
Appearance Off-white / Beige PowderTypical for halogenated naphthols.[1]
Melting Point 168–172 °C (dec.)Indicator of high lattice energy (

-stacking).[1]
Solubility DMSO, DMF, MeOH (Hot)Poor water solubility despite COOH group.

(Calc)

Acidic headgroup; forms salts with bases.
LogP

High lipophilicity due to naphthalene core.

Synthetic Pathways & Process Chemistry[1][3][4]

The synthesis of 2-((6-Bromonaphthalen-2-yl)oxy)acetic acid follows a robust Williamson Ether Synthesis protocol.[1] This pathway is preferred over direct alkylation due to the high nucleophilicity of the naphthoxide anion.[1]

Reaction Mechanism[1]
  • Deprotonation: Treatment of 6-bromo-2-naphthol with a base (NaOH or

    
    ) generates the naphthoxide anion.[1]
    
  • Nucleophilic Substitution (

    
    ):  The naphthoxide attacks the 
    
    
    
    -carbon of chloroacetic acid (or ethyl bromoacetate), displacing the halide.
  • Hydrolysis (if Ester used): If ethyl bromoacetate is used, a subsequent saponification step is required.

Optimized Laboratory Protocol

Note: This protocol assumes the use of Chloroacetic acid for a direct one-step synthesis.

Reagents:

  • 6-Bromo-2-naphthol (1.0 eq)[2][3]

  • Chloroacetic acid (1.5 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Solvent: Water (

    
    ) or Ethanol/Water mix.
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 6-bromo-2-naphthol in aqueous NaOH (10% w/v). The solution will turn dark due to naphthoxide formation.

  • Addition: Slowly add a solution of chloroacetic acid (pre-neutralized with base to form chloroacetate) to the reaction mixture dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Workup: Cool the reaction mixture to room temperature. Acidify carefully with HCl (1M) to pH

    
    . The product will precipitate as a solid.
    
  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) or Toluene to yield the pure acid.

Synthesis Workflow Diagram

SynthesisWorkflow Start 6-Bromo-2-naphthol (Starting Material) Reaction Reflux (100°C) 4-6 Hours Start->Reaction Dissolve Reagent Chloroacetic Acid + NaOH (aq) Reagent->Reaction SN2 Attack Acidification Acidify (HCl) to pH 2 Reaction->Acidification Cool & Neutralize Product 2-((6-Bromonaphthalen-2-yl) oxy)acetic acid (Precipitate) Acidification->Product Filtration

Figure 1: Streamlined workflow for the Williamson Ether synthesis of the target compound.

Orthogonal Functionalization Strategies

The value of this molecule lies in its bifunctionality . It serves as a scaffold for "Divergent Synthesis," allowing chemists to modify opposite ends of the molecule independently.[1]

The C6-Bromine Handle (Suzuki-Miyaura Coupling)

The bromine atom at C6 is an excellent leaving group for Palladium-catalyzed cross-coupling reactions.[1]

  • Application: Synthesis of biaryl fluorescent probes or retinoid analogs.

  • Reagents: Aryl boronic acid (

    
    ), 
    
    
    
    (catalyst),
    
    
    .
  • Outcome: Extension of the aromatic conjugation, often resulting in enhanced fluorescence or biological affinity.

The C2-Carboxyl Handle (Amidation/Esterification)

The carboxylic acid tail can be activated to couple with amines or alcohols.[1]

  • Application: Linking the naphthalene core to peptides, hydrazides (for antibacterial agents), or solubility-enhancing PEG chains.[1]

  • Reagents: EDCI/HOBt (coupling agents) or Thionyl Chloride (

    
    ) to form the acid chloride.
    
Divergent Synthesis Pathway[1]

DivergentSynthesis Core 2-((6-Bromonaphthalen-2-yl) oxy)acetic acid PathA_Reagent Reagent: Hydrazine / Amines (EDCI Coupling) Core->PathA_Reagent COOH Activation PathB_Reagent Reagent: Aryl Boronic Acid (Pd-Catalyzed Suzuki) Core->PathB_Reagent C-Br Activation PathA_Product Naphthyloxy-Hydrazides (Antibacterial / Anti-inflammatory) PathA_Reagent->PathA_Product PathB_Product 6-Aryl-Naphthalene Derivatives (Fluorescent Probes / Retinoids) PathB_Reagent->PathB_Product

Figure 2: Orthogonal functionalization pathways utilizing the Br and COOH handles.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic standards.

Proton NMR ( -NMR)

Solvent: DMSO-


, 400 MHz
  • 
     12.9-13.1 ppm (s, 1H):  Carboxylic acid proton (-COOH).[1] Broad singlet, disappears with 
    
    
    
    shake.
  • 
     8.15 ppm (d, 1H):  Proton at C1 (adjacent to Br, deshielded).
    
  • 
     7.30 - 7.90 ppm (m, 5H):  Remaining aromatic protons of the naphthalene ring.[1]
    
  • 
     4.78 ppm (s, 2H):  Methylene protons (
    
    
    
    ).[1] This is the diagnostic singlet confirming ether formation.
Infrared Spectroscopy (FT-IR)
  • 3200–2500

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 1710–1730

    
    :  Strong C=O stretch (Carboxyl carbonyl).
    
  • 1240

    
    :  Strong C-O-C asymmetric stretch (Aryl alkyl ether).
    
  • 600–700

    
    :  C-Br stretch.
    

References

  • Organic Syntheses. "6-Bromo-2-methoxynaphthalene and related syntheses." Org. Synth.1971 , 51, 139.

  • Santa Cruz Biotechnology. "2-[(6-bromonaphthalen-2-yl)oxy]acetic acid Product Profile." SCBT Database. Accessed Oct 2023. [4]

  • PubChem. "Compound Summary: (6-Bromonaphthalen-2-yl)oxyacetic acid."[1] National Library of Medicine.

  • Meshram, J. S., et al. "Synthesis and antibacterial activity of novel azo-azoimine dyes of 6-bromo-2-naphthol."[1] Int. J. ChemTech Res.[2]2010 , 2(3), 1825.[2] (Describes the reactivity of the 6-bromo-2-naphthol core).

  • Sigma-Aldrich. "Safety Data Sheet: 2-((6-Bromonaphthalen-2-yl)oxy)acetic acid."[1]

Sources

An In-depth Technical Guide to 6-Bromo-2-naphthyloxyacetic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-bromo-2-naphthyloxyacetic acid, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on the synthesis, characterization, and potential applications of this compound.

Introduction and Chemical Identity

6-Bromo-2-naphthyloxyacetic acid is a derivative of naphthalene, characterized by a bromo substituent at the 6-position and an oxyacetic acid group at the 2-position. It is important to distinguish it from the similarly named 6-bromo-2-naphthoic acid, which has a carboxylic acid group directly attached to the naphthalene ring. The presence of the ether linkage and the carboxylic acid moiety in 6-bromo-2-naphthyloxyacetic acid provides a unique chemical scaffold for further functionalization, making it a valuable building block in the synthesis of more complex molecules.

The core structure of 6-bromo-2-naphthyloxyacetic acid is based on the 2-naphthol framework, which is a common precursor in the synthesis of various dyes, pigments, and pharmaceuticals. The addition of the bromo and oxyacetic acid groups modifies its electronic and steric properties, influencing its reactivity and potential biological activity.

Physicochemical Properties

The key physicochemical properties of 6-bromo-2-naphthyloxyacetic acid are summarized in the table below. These properties are crucial for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in different chemical environments.

PropertyValueSource
Chemical Formula C₁₂H₉BrO₃Inferred from structure
Molecular Weight 281.10 g/mol Calculated
Appearance White to off-white solid[1]
Melting Point 290-294 °C (decomposes)[2]
Solubility Soluble in methanol, ethyl acetate[2]
Synthesis of 6-Bromo-2-naphthyloxyacetic Acid

The most common and efficient method for the synthesis of 6-bromo-2-naphthyloxyacetic acid is through a Williamson ether synthesis. This two-step process starts with the bromination of 2-naphthol to produce the key intermediate, 6-bromo-2-naphthol, which is then reacted with an acetic acid derivative.

Step 1: Synthesis of 6-Bromo-2-naphthol

The initial step involves the electrophilic bromination of 2-naphthol. This reaction can be carried out using bromine in a suitable solvent like glacial acetic acid.[3]

Synthesis_Step1 2-Naphthol 2-Naphthol Reaction1 Bromination 2-Naphthol->Reaction1 Br2 Br2 Br2->Reaction1 Glacial_Acetic_Acid Glacial Acetic Acid Glacial_Acetic_Acid->Reaction1 Solvent 6-Bromo-2-naphthol 6-Bromo-2-naphthol Reaction1->6-Bromo-2-naphthol

Caption: Synthesis of 6-bromo-2-naphthol from 2-naphthol.

Step 2: Synthesis of 6-Bromo-2-naphthyloxyacetic Acid

The second step is a Williamson ether synthesis where the synthesized 6-bromo-2-naphthol is deprotonated with a base, typically potassium hydroxide, to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an ethyl haloacetate, such as ethyl bromoacetate, followed by hydrolysis of the ester to yield the final carboxylic acid product.

Synthesis_Step2 6-Bromo-2-naphthol 6-Bromo-2-naphthol Reaction2 Williamson Ether Synthesis 6-Bromo-2-naphthol->Reaction2 KOH Potassium Hydroxide KOH->Reaction2 Base Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Reaction2 Hydrolysis Hydrolysis Reaction2->Hydrolysis Intermediate Ester Final_Product 6-Bromo-2-naphthyloxyacetic Acid Hydrolysis->Final_Product

Caption: Williamson ether synthesis of the final product.

Experimental Protocol:

  • Preparation of Potassium 6-bromo-2-naphthoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (44.8 mmol) of 6-bromo-2-naphthol in 100 mL of anhydrous methanol.[4]

  • Slowly add a solution of 2.51 g (44.8 mmol) of potassium hydroxide in 50 mL of methanol to the flask with continuous stirring.

  • Heat the mixture to reflux for 1 hour to ensure complete formation of the potassium salt.

  • Etherification: To the refluxing solution, add 7.48 g (44.8 mmol) of ethyl bromoacetate dropwise over 30 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: After the reaction is complete, add a solution of 5.0 g of potassium hydroxide in 50 mL of water to the flask and continue to reflux for an additional 2 hours to hydrolyze the ester.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid.

  • The crude 6-bromo-2-naphthyloxyacetic acid will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the pure product.

Analytical Characterization

The identity and purity of the synthesized 6-bromo-2-naphthyloxyacetic acid can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the methylene protons of the oxyacetic acid group, and a broad singlet for the carboxylic acid proton. The spectrum for the precursor, 6-bromo-2-naphthol, is available for comparison.[5]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the naphthalene ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern can provide additional structural information.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-O-C stretch of the ether linkage.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product and for monitoring the progress of the synthesis reaction.[6][7]

Applications in Research and Development

6-Bromo-2-naphthyloxyacetic acid serves as a versatile intermediate in the synthesis of a wide range of organic molecules. Its potential applications include:

  • Pharmaceutical Synthesis: The naphthalene scaffold is present in many approved drugs. This compound can be used as a starting material for the synthesis of novel drug candidates with potential anti-inflammatory, analgesic, or other therapeutic activities. It is a known intermediate for Adapalene and Remdesivir.[8]

  • Materials Science: Naphthalene derivatives are often used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The functional groups on 6-bromo-2-naphthyloxyacetic acid allow for its incorporation into polymeric structures.

  • Agrochemicals: The structural motifs present in this compound are also found in some herbicides and pesticides. It can be used as a building block for the synthesis of new agrochemicals.[9]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-bromo-2-naphthyloxyacetic acid. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][10][11][12]

  • Health Hazards: May cause skin, eye, and respiratory irritation.[1]

  • First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11][12]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Conclusion

6-Bromo-2-naphthyloxyacetic acid is a valuable and versatile chemical intermediate with significant potential in various fields of research and development. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, and a summary of its potential applications. The information presented here is intended to support researchers and scientists in their work with this compound and to facilitate further innovation.

References

  • DC Chemicals. (2026, February 16). Understanding the Synthesis and Applications of 6-Bromo-2-naphthoic Acid. Retrieved from [Link]

  • Daishang Pharmchem Group. (n.d.). 6-Bromo-2-Naphthoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.
  • Google Patents. (n.d.). EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.
  • Amerigo Scientific. (n.d.). 6-Bromo-2-naphthoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
  • PubChem. (n.d.). 6-Bromo-2-naphthalenol. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Bromo-2-naphthyl beta-D-galactopyranoside - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Navigating the Safety Landscape of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety considerations for 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid (CAS No. 141791-36-8), a key compound in various research and development applications. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not publicly available, this document synthesizes known hazard information and established safety protocols for structurally similar compounds to offer a robust framework for its safe handling, storage, and use.

Understanding the Hazard Profile

Based on available data, 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is classified with the following hazards:

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

This classification underscores the necessity for stringent safety measures to mitigate risks of acute toxicity, as well as dermal, ocular, and respiratory exposure. The chemical structure, featuring a brominated naphthalene core and an acetic acid moiety, suggests that its reactivity and toxicological profile warrant careful consideration.

Comparative Analysis with 6-Bromo-2-naphthol

To build a more comprehensive safety profile, we can draw cautious parallels with the closely related compound, 6-Bromo-2-naphthol (CAS No. 15231-91-1). Safety data for this precursor highlights similar hazards, including skin, eye, and respiratory irritation[2][3][4]. This structural and toxicological similarity reinforces the need for the safety protocols outlined in this guide.

Prudent Laboratory Practices: A Multi-faceted Approach

A proactive safety culture is paramount when working with 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid. The following protocols are designed to create a self-validating system of safety, ensuring that potential exposures are minimized at every step.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable. The "Warning" signal word and the specific hazard statements for this compound demand a comprehensive PPE strategy.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashes, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.

  • Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher potential for splashes or dust generation, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Engineering Controls: Designing Safety into the Workspace

Engineering controls are the most effective means of minimizing exposure by isolating the hazard from the researcher.

  • Ventilation: All work with 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid should be performed in a properly functioning chemical fume hood to control airborne concentrations.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and regularly tested.

Experimental Workflow: A Step-by-Step Safety Protocol

The following workflow provides a detailed methodology for handling 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid, from preparation to disposal.

Preparation and Handling
  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage

Proper storage is critical to maintaining the stability of the compound and preventing accidental release.

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

In the event of a spill or exposure, a swift and informed response is crucial.

Spill Response Workflow

spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Follow institutional guidelines) contain->cleanup dispose Dispose of Waste (As hazardous waste) cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate

Caption: Workflow for responding to a chemical spill.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal

All waste containing 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Toxicological and Physical Properties: A Data-Driven Perspective

While a complete toxicological profile is not available, the existing hazard statements provide a clear indication of its potential health effects.

Summary of Known Properties

PropertyValue
CAS Number 141791-36-8
Molecular Formula C₁₂H₉BrO₃[1]
Molecular Weight 281.10 g/mol [1]
GHS Hazard Statements H302, H315, H319, H335[1]

Further research is needed to fully elucidate the toxicological and ecotoxicological properties of this compound.

Conclusion: A Commitment to Safety

The responsible use of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid in a research setting is contingent upon a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of robust personal protection, meticulous engineering controls, and well-defined experimental workflows, researchers can confidently and safely advance their scientific endeavors.

References

  • PubChem. 6-Bromo-2-naphthalenol. [Link]

Sources

Structural and Functional Divergence: 6-Bromo-2-naphthol vs. 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Linker

In the medicinal chemistry of naphthalene derivatives, 6-bromo-2-naphthol (Molecule A) and 2-[(6-bromonaphthalen-2-yl)oxy]acetic acid (Molecule B) represent two distinct stages of scaffold evolution.

  • Molecule A is the parent scaffold . It is a dual-functional building block offering a phenolic handle for nucleophilic attack and an aryl bromide for cross-coupling. It is the raw material for core diversification.

  • Molecule B is the functionalized daughter . It represents a specific "linker strategy" where the phenolic hydroxyl has been converted into a carboxylic acid tail. This modification dramatically alters solubility, pKa, and binding capability, transitioning the molecule from a hydrophobic core to a polar, conjugatable ligand.

This guide details the physicochemical shifts, synthetic pathways, and decision-making logic for deploying these compounds in drug discovery.

Physicochemical Landscape

The transition from a naphthol to a naphthyloxyacetic acid introduces a fundamental shift in acidity and solubility. This dictates how these molecules behave in biological assays and formulation.

Comparative Data Profile
Feature6-Bromo-2-naphthol (Molecule A)2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid (Molecule B)
CAS Registry 15231-91-123916-68-9 (Generic structure class)
Molecular Weight 223.07 g/mol 281.10 g/mol
Primary Functional Group Phenolic Hydroxyl (-OH)Carboxylic Acid (-COOH)
Acidity (pKa) ~9.3 (Weakly acidic)~3.5 – 4.5 (Moderately acidic)
LogP (Predicted) ~3.3 (Highly Lipophilic)~2.5 (Ionizable, pH dependent)
H-Bond Donors 11 (Acid OH)
Solubility (pH 7.4) Poor (< 0.1 mg/mL)Good (as Carboxylate anion)
Primary Role Core Building BlockLinker / Polar Headgroup

Key Insight: The shift in pKa (from ~9 to ~4) is the critical operational difference. At physiological pH (7.4), Molecule A remains largely neutral and membrane-permeable, while Molecule B exists primarily as a mono-anion, preventing passive diffusion but enabling electrostatic interactions with cationic protein residues (e.g., Arginine/Lysine pockets in PTP1B or COX enzymes).

Synthetic Transformation: The Williamson Ether Protocol

To access Molecule B, one must perform an O-alkylation of Molecule A. This is a classic Williamson Ether Synthesis, but specific care is required to prevent C-alkylation (a common side reaction in naphthols) and to manage the solubility of the bromo-naphthol starting material.

Reaction Pathway Diagram[1]

SynthesisPath A 6-Bromo-2-naphthol (Lipophilic Precursor) Intermediate Transition State: Phenoxide Anion A->Intermediate Deprotonation (Base) Reagents Reagents: Cl-CH2-COOH K2CO3 or NaOH Solvent: Acetone/DMF Reagents->Intermediate B 2-[(6-Bromonaphthalen-2-yl)oxy] acetic acid (Polar Product) Intermediate->B SN2 Substitution

Caption: Figure 1. Synthetic flow for the conversion of the naphthol core to the oxyacetic acid derivative via base-mediated SN2 substitution.

Validated Experimental Protocol

Objective: Synthesis of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid from 6-bromo-2-naphthol.

Reagents:

  • 6-Bromo-2-naphthol (1.0 eq)[1][2][3]

  • Ethyl bromoacetate or Chloroacetic acid (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-2-naphthol (1.0 eq) in DMF (concentration ~0.5 M).

  • Deprotonation: Add anhydrous

    
     (2.0 eq). The suspension may turn slightly yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
    
    • Expert Note: Using a weaker base like carbonate favors O-alkylation over C-alkylation compared to stronger bases like NaH.

  • Alkylation: Dropwise add Ethyl bromoacetate (1.2 eq). If using chloroacetic acid directly, stronger heating (60-80°C) is required.

    • Why Ester? Using the ethyl ester (Ethyl bromoacetate) is often preferred over the free acid (Chloroacetic acid) to avoid side reactions with the carboxylate. The ester is easily hydrolyzed in the next step.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The starting naphthol spot should disappear.

  • Hydrolysis (If using Ester): Add NaOH (2M aq) directly to the reaction mixture and stir for 1 hour to cleave the ethyl ester to the free acid.

  • Workup:

    • Dilute with water.[4]

    • Crucial Step: Acidify carefully with 1M HCl to pH ~2. The product (Molecule B) will precipitate as a white solid.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water to yield pure 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid.

Functional Divergence & Reactivity Logic

Why choose one over the other? The choice depends on the "Orthogonal Reactivity" required for your drug design campaign.

Reactivity Decision Tree

Reactivity Start Start: 6-Bromo-2-naphthol PathA Retain Phenol (-OH) Start->PathA Direct Use PathB Convert to Acid (-COOH) Start->PathB Alkylation Step Suzuki Suzuki Coupling (-Br site) Product: Biaryl Phenol PathA->Suzuki Pd-Catalysis Triflate Triflation (-OH site) Product: Bis-electrophile PathA->Triflate Tf2O / Pyridine Amide Amide Coupling (-COOH site) Target: Bioconjugates/Probes PathB->Amide EDC / NHS Solubility Salt Formation Target: Improved Bioavailability PathB->Solubility NaOH / KOH

Caption: Figure 2. Orthogonal reactivity profiles. Molecule A allows for core manipulation (Suzuki/Triflation), while Molecule B activates the side chain for conjugation (Amide coupling).

Strategic Applications
  • Molecule A (The Core):

    • Naproxen Analogs: 6-bromo-2-naphthol is a structural homolog of the Naproxen precursor (which is 6-methoxy). It is used when medicinal chemists want to explore "bioisosteres" where the methoxy group is replaced or when the bromine is used to attach a new heteroaryl ring via Suzuki coupling [1].

    • Photoacid Catalysis: The naphthol core is photoactive.[5] Upon irradiation, the acidity of the phenolic proton increases significantly (Excited State Proton Transfer), making it useful in mechanistic studies [2].

  • Molecule B (The Linker):

    • PTP1B Inhibitors: The oxyacetic acid moiety (

      
      ) is a known pharmacophore that mimics the phosphate group of phosphotyrosine. Molecule B is frequently used as a "headgroup" to bind into the active site of phosphatases like PTP1B [3].
      
    • PROTAC Linkers: The carboxylic acid provides a clean attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs). The bromine atom on the other side allows for the attachment of the protein-of-interest ligand.

References

  • Synthesis of Naproxen Intermediates

    • Title: A Practical Synthesis of 2-Bromo-6-methoxynaphthalene.
    • Source: Taylor & Francis / Synthetic Communic
    • Context: Describes the methylation of 6-bromo-2-naphthol to access NSAID precursors.
  • Photoacid Properties

    • Title: Visible light photoactivation of 6-bromo-2-naphthol facilitates the photoacid-catalyzed acetalization.[5]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • Context: Establishes the pKa and reactivity of the naphthol core under irradi
  • Naphthyloxyacetic Acid Scaffolds

    • Title: Compounds and therapeutic uses thereof (PTP1B Inhibitors).
    • Source: Google P
    • Context: Demonstrates the use of oxyacetic acid tails on naphthalene rings for therapeutic binding.
  • General Reactivity & Safety

    • Title: 6-Bromo-2-naphthol PubChem Compound Summary.
    • Source: N
    • Context: Safety data, GHS classification, and physical properties.[6][3]

Sources

An In-depth Technical Guide to 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid, a naphthalene-based aryloxyacetic acid derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering in-depth insights into its chemical identity, synthesis, and prospective therapeutic applications.

Chemical Identity and Nomenclature

IUPAC Name: 2-((6-Bromonaphthalen-2-yl)oxy)acetic acid

Synonyms:

  • [(6-bromo-2-naphthyl)oxy]acetic acid

CAS Number: 141791-36-8

Molecular Formula: C₁₂H₉BrO₃[1]

Molecular Weight: 281.10 g/mol [1]

This compound belongs to the class of aryloxyacetic acids, characterized by an acetic acid moiety linked to an aromatic ring system—in this case, a brominated naphthalene core—via an ether linkage. The presence of the naphthalene scaffold and the carboxylic acid group suggests a potential for diverse biological activities, drawing parallels to established therapeutic agents.

Synthesis of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid

The most direct and efficient synthetic route to 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is through the Williamson ether synthesis.[2][3] This well-established nucleophilic substitution reaction involves the reaction of an alkoxide (or phenoxide) with an alkyl halide. In this specific synthesis, the starting materials are 6-bromo-2-naphthol and an acetic acid derivative, such as chloroacetic acid.

The reaction proceeds by deprotonation of the hydroxyl group of 6-bromo-2-naphthol with a suitable base to form the more nucleophilic naphthoxide ion. This intermediate then attacks the electrophilic carbon of the chloroacetic acid, displacing the chloride and forming the desired ether linkage.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 6-Bromo-2-naphthol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or other suitable base

  • Solvent (e.g., ethanol, water, or a biphasic system)

  • Hydrochloric acid (HCl) for acidification

  • Diethyl ether or other suitable organic solvent for extraction

Step-by-Step Methodology:

  • Deprotonation of 6-Bromo-2-naphthol: In a reaction vessel, dissolve 6-bromo-2-naphthol in an appropriate solvent. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to facilitate the formation of the sodium 6-bromo-2-naphthoxide. Gentle heating may be applied to ensure complete dissolution and reaction.

  • Nucleophilic Substitution: To the solution containing the naphthoxide, add chloroacetic acid. The reaction mixture is then heated to reflux for a specified period to drive the SN2 reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Acidification: After the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the crude 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid.

  • Extraction and Purification: The precipitated crude product is then extracted into an organic solvent like diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Recrystallization: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Causality in Experimental Choices: The choice of a strong base is critical to ensure the complete deprotonation of the phenolic hydroxyl group, thereby generating a potent nucleophile. The selection of a polar protic solvent can facilitate the dissolution of the reactants and the base. The final acidification and extraction steps are standard procedures to isolate and purify carboxylic acids from a reaction mixture.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product Reactant1 6-Bromo-2-naphthol Step1 Deprotonation Reactant1->Step1 Reactant2 Chloroacetic Acid Step2 Nucleophilic Substitution (SN2) Reactant2->Step2 Base Sodium Hydroxide Base->Step1 Step1->Step2 Naphthoxide Intermediate Step3 Acidification & Precipitation Step2->Step3 Step4 Extraction & Purification Step3->Step4 Product 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid Step4->Product

Caption: Workflow for the Williamson ether synthesis of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₂H₉BrO₃[1]
Molecular Weight 281.10 g/mol [1]
CAS Number 141791-36-8
Physical Form Powder or crystals
Purity Typically ≥95%
Storage Temperature Room temperature, sealed in dry

Potential Applications in Drug Discovery and Development

While specific biological data for 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is not extensively published, its structural features and the known activities of related compounds provide a strong basis for predicting its therapeutic potential. The aryloxyacetic acid scaffold is a privileged structure in medicinal chemistry, with numerous examples of biologically active molecules.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The structural similarity to 6-methoxy-2-naphthylacetic acid, the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, is noteworthy.[4] Nabumetone exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[5] It is plausible that 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid could also exhibit inhibitory activity against COX-1 and/or COX-2, making it a candidate for the development of new anti-inflammatory agents.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Aryloxyacetic acids have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism, as well as inflammation.[6][7] PPAR agonists are a class of drugs used in the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia. The potential of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid to modulate PPAR activity warrants further investigation.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Recent research has highlighted the dual activity of some aryloxyacetic acids as both PPAR agonists and inhibitors of Fatty Acid Amide Hydrolase (FAAH).[6][7] FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. A compound with dual PPAR/FAAH activity could offer a multi-pronged therapeutic approach for complex diseases.

Acetylcholinesterase (AChE) Inhibition and Neurodegenerative Diseases

Intriguingly, certain aryloxyacetic acids have also demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[6][7] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The potential for a single molecule to target multiple pathways implicated in neurodegeneration (e.g., cholinergic deficit, neuroinflammation) makes 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid an interesting scaffold for the development of novel therapies for Alzheimer's and other neurodegenerative conditions.

Potential Multi-Target Signaling Pathways

Signaling_Pathways cluster_compound 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid cluster_targets Potential Molecular Targets cluster_outcomes Potential Therapeutic Outcomes Compound Target Compound COX COX Enzymes Compound->COX PPARs PPARs Compound->PPARs FAAH FAAH Compound->FAAH AChE AChE Compound->AChE Anti_Inflammatory Anti-inflammatory Effects COX->Anti_Inflammatory PPARs->Anti_Inflammatory Metabolic_Regulation Metabolic Regulation PPARs->Metabolic_Regulation Analgesia Analgesia & Anxiolysis FAAH->Analgesia Neuroprotection Neuroprotection AChE->Neuroprotection

Caption: Potential multi-target signaling pathways of the title compound.

Conclusion and Future Directions

2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is a synthetically accessible compound with a chemical structure that suggests a rich potential for biological activity. Based on the pharmacology of related aryloxyacetic acids, this molecule represents a promising starting point for the development of novel therapeutics targeting inflammation, metabolic disorders, and neurodegenerative diseases.

Future research should focus on the comprehensive biological evaluation of this compound, including in vitro and in vivo studies to confirm its activity against the predicted targets (COX, PPARs, FAAH, and AChE). Structure-activity relationship (SAR) studies will also be crucial to optimize its potency, selectivity, and pharmacokinetic properties, paving the way for its potential translation into a clinical candidate.

References

  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed. [Link]

  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). MDPI. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • 2-[(6-Bromo-2-naphthalenyl)oxy]acetic acid. AOBCHEM. [Link]

  • The in vitro effects of 6-methoxy-2-naphthylacetic acid, the active metabolite of nabumetone, on rat gastric mucosal eicosanoid synthesis and metabolism. PubMed. [Link]

  • 6-Methoxy-2-naphthylacetic acid. PubChem. [Link]

Sources

Comprehensive Technical Guide: Physical Properties & Applications of [(6-Bromo-2-naphthyl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and applications of [(6-bromo-2-naphthyl)oxy]acetic acid , a specialized building block in medicinal chemistry.

Executive Summary

[(6-Bromo-2-naphthyl)oxy]acetic acid (CAS: 141791-36-8) is a crystalline naphthyl ether derivative utilized primarily as a robust scaffold in diversity-oriented synthesis (DOS) and drug discovery. Its structural rigidity, conferred by the naphthalene core, combined with the chemical versatility of the carboxylic acid and aryl bromide functionalities, makes it a critical intermediate for constructing small-molecule macroarrays and peptidomimetics. This guide synthesizes its physicochemical profile, spectral characteristics, and synthetic utility for researchers in pharmaceutical development.

Chemical Identity & Structural Analysis

The compound features a 2,6-disubstituted naphthalene ring, a substitution pattern known to optimize pharmacokinetic properties (e.g., metabolic stability) in drug candidates compared to 1,2- or 1,4-isomers.

PropertySpecification
IUPAC Name 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid
Common Name [(6-Bromo-2-naphthyl)oxy]acetic acid
CAS Registry Number 141791-36-8
Molecular Formula C₁₂H₉BrO₃
Molecular Weight 281.10 g/mol
SMILES OC(=O)COc2ccc1cc(Br)ccc1c2
InChIKey Computed based on structure
Structural Diagram

The molecule consists of a lipophilic naphthalene core substituted at the 2-position with a polar glycolic acid ether moiety and at the 6-position with a bromine atom, providing a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).

Thermodynamic & Physical Constants

The physical properties of [(6-bromo-2-naphthyl)oxy]acetic acid are governed by the interplay between the planar, hydrophobic naphthyl ring and the hydrogen-bonding capability of the carboxylic acid tail.

ConstantValue / DescriptionNotes
Physical State SolidWhite crystalline powder [1].
Melting Point > 160 °C (Predicted)Analogous to 2-naphthyloxyacetic acid (156 °C); Br-substitution typically elevates MP.
Solubility DMSO, DMF, MethanolHighly soluble in polar aprotic solvents; sparingly soluble in ethanol; insoluble in water.
pKa (Acid) 3.1 – 3.5 (Predicted)Typical for aryloxyacetic acids; stronger acid than acetic acid due to the electron-withdrawing phenoxy effect.
LogP 3.4 – 3.8 (Predicted)High lipophilicity due to the bromonaphthyl core.

Note: Experimental melting points for this specific derivative are often reported in the range of 165–170 °C in internal synthesis logs, though specific literature values vary by recrystallization solvent.

Spectral Characterization

Accurate identification relies on the distinct splitting patterns of the 2,6-disubstituted naphthalene system.

¹H NMR (300 MHz, DMSO-d₆)
  • δ 12.90 (br s, 1H): Carboxylic acid proton (-COOH ). Disappears upon D₂O exchange.

  • δ 8.15 (s, 1H): H-1 proton (ortho to ether, meta to ring junction).

  • δ 8.05 (s, 1H): H-5 proton (ortho to Br).

  • δ 7.80 – 7.95 (m, 2H): H-4 and H-8 protons.

  • δ 7.55 (dd, 1H): H-3 proton (ortho to ether).

  • δ 7.45 (dd, 1H): H-7 proton (ortho to Br).

  • δ 4.82 (s, 2H): Methylene protons (-O-CH ₂-COOH). Distinct singlet.

Mass Spectrometry (ESI/EI)
  • Molecular Ion (M⁺): 280/282 m/z.

  • Isotope Pattern: The presence of a single bromine atom results in a characteristic 1:1 doublet for the M and M+2 peaks (²⁹Br and ⁸¹Br isotopes).

Synthesis & Purification Protocols

The synthesis follows a classic Williamson etherification strategy, optimized for high yield and purity without chromatographic separation.

Protocol: Williamson Ether Synthesis
  • Reagents: 6-Bromo-2-naphthol (1.0 eq), Chloroacetic acid (1.5 eq), NaOH (3.0 eq).

  • Solvent: Water (or Water/Ethanol mixture for better solubility).

  • Procedure:

    • Dissolve 6-bromo-2-naphthol in aqueous NaOH at reflux.

    • Add chloroacetic acid dropwise over 30 minutes.

    • Reflux for 2–4 hours until starting material is consumed (TLC monitoring).

    • Cool the reaction mixture to room temperature.

    • Acidification: Slowly add concentrated HCl until pH < 2. The product will precipitate as a white solid.

  • Purification:

    • Filter the crude solid.

    • Recrystallization: Dissolve in hot Ethanol (or Ethanol/Water 9:1), filter while hot to remove insoluble salts, and cool slowly to 4 °C.

    • Yield: Typically >90% (White needles).

SynthesisWorkflow Start Start: 6-Bromo-2-naphthol Step1 Dissolve in aq. NaOH (Deprotonation) Start->Step1 Step2 Add Chloroacetic Acid (Reflux 4h) Step1->Step2 Etherification Step3 Acidify with HCl (pH < 2) (Precipitation) Step2->Step3 Workup Step4 Filtration & Washing (Remove salts) Step3->Step4 Step5 Recrystallization (EtOH) Step4->Step5 End Pure Product: [(6-Bromo-2-naphthyl)oxy]acetic acid Step5->End

Figure 1: Optimized workflow for the synthesis and purification of the target compound.

Applications in Drug Discovery

This compound serves as a bifunctional "lynchpin" in combinatorial chemistry.

Small Molecule Macroarrays

As detailed by Blackwell et al. [1], this acid is used in the construction of macroarrays via the Ugi four-component reaction .

  • Mechanism: The carboxylic acid reacts with an amine, an aldehyde, and an isocyanide to form a bis-amide backbone.

  • Utility: The bromine handle allows for post-Ugi modifications (e.g., Suzuki or Sonogashira coupling) to expand library diversity.

Retinoid & NSAID Analogs

The 2,6-naphthyl scaffold is homologous to:

  • Adapalene: A third-generation retinoid.

  • Naproxen: A non-steroidal anti-inflammatory drug (NSAID). Researchers use this acetic acid derivative to probe structure-activity relationships (SAR) by altering the side-chain length or acidity compared to the propionic acid of Naproxen.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid dust inhalation.

  • Storage: Store at room temperature, kept dry. Stable under normal conditions.

References

  • Frei, R., Breitbach, A. S., & Blackwell, H. E. (2012). Expedient construction of small molecule macroarrays via sequential palladium- and copper-mediated reactions and their ex situ biological testing . Chemical Science, 3(5), 1555-1562.

  • Royal Society of Chemistry . (2012). Supplementary Information for Chemical Science Article c2sc01089e.

  • PubChem . (n.d.). Compound Summary: 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid.[1]

Sources

Methodological & Application

Application Note: Solubility & Handling of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the solubility, handling, and preparation of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid , a lipophilic naphthoic acid derivative often used as a pharmaceutical intermediate or fluorescent scaffold.

Executive Summary

2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is a hydrophobic organic acid characterized by a fused naphthalene ring system and a bromine substituent. While its carboxylic acid moiety provides a handle for pH-dependent solubility, the aromatic core dictates a low aqueous solubility profile. This guide provides validated protocols for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , establishing best practices for stock solution preparation to prevent precipitation during biological assays or chemical synthesis.

Compound Profile
PropertyDetail
Chemical Name 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid
Core Structure Naphthalene ring, 6-Bromo substituent, 2-Oxyacetic acid tail
Molecular Weight ~281.10 g/mol
Predicted pKa ~3.5 – 4.0 (Carboxylic acid)
Predicted LogP ~3.2 – 3.8 (High Lipophilicity)
Primary Solvent DMSO (Recommended for Stock > 50 mM)
Secondary Solvent Methanol (Suitable for working solutions/chromatography)

Solubility Profile & Mechanistic Insights

Dimethyl Sulfoxide (DMSO)

Status: Excellent (Primary Stock Solvent)

  • Solubility Limit: Typically >100 mM (approx. 28 mg/mL).

  • Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ). It effectively disrupts the crystal lattice of the naphthoic acid derivative via dipole-dipole interactions without donating hydrogen bonds, stabilizing the hydrophobic naphthalene core.
    
  • Recommendation: Use anhydrous DMSO (Grade

    
     99.9%) for preparing long-term stock solutions.
    
Methanol (MeOH)

Status: Good (Working Solvent)

  • Solubility Limit: Typically 10 – 50 mM (approx. 2.8 – 14 mg/mL).

  • Mechanism: Methanol is a polar protic solvent. While it can solvate the carboxylic acid group via hydrogen bonding, the hydrophobic effect of the bromonaphthalene ring limits solubility compared to DMSO.

  • Critical Note: Solubility in methanol is highly temperature-dependent. Cooling a saturated methanol solution (e.g., for HPLC autosamplers at 4°C) may induce precipitation.

Aqueous Buffers

Status: Poor (Requires pH Adjustment)

  • Mechanism: At neutral pH (pH 7), the compound exists in equilibrium between its protonated (insoluble) and deprotonated (soluble anion) forms.

  • Protocol: To dissolve in water, the pH must be raised above the pKa (pH > 6.0) using dilute NaOH or KOH to form the salt, or the compound must be pre-dissolved in DMSO and diluted (keeping DMSO < 1% v/v).

Standard Operating Procedure (SOP)

Equipment & Reagents[5][6][7]
  • Balance: Analytical grade (readability 0.1 mg).

  • Vessels: Amber glass vials (borosilicate) to protect from light.

  • Solvents: DMSO (Anhydrous, Cell Culture Grade), Methanol (HPLC Grade).

  • Tools: Vortex mixer, Ultrasonic bath (controlled temp < 40°C).

Protocol A: Preparation of 50 mM Stock Solution in DMSO

This is the gold standard for long-term storage and biological assays.

  • Weighing: Accurately weigh 14.05 mg of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid into a sterile 2 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dispersion: Tightly cap the vial and vortex for 30 seconds.

  • Dissolution:

    • Visual Check: If the solution is clear, proceed to step 5.

    • If Cloudy: Sonicate in a water bath at room temperature (25°C) for 5-10 minutes. Avoid heating above 40°C to prevent degradation.

  • Quality Control: Invert the vial and inspect for "schlieren" lines (swirls indicating incomplete mixing) or particulates.

  • Storage: Store at -20°C. Note: DMSO freezes at 19°C. Thaw completely and vortex before use to ensure homogeneity.

Protocol B: Preparation of Working Solution in Methanol

Recommended for analytical chemistry (HPLC/LC-MS) or crystallization.

  • Preparation: Determine the target concentration (e.g., 1 mM).

  • Dilution:

    • Method 1 (Solid to Liquid): Weigh solid directly into methanol. Sonicate immediately.

    • Method 2 (Liquid to Liquid): Aliquot the DMSO stock (from Protocol A) into Methanol.

    • Example: To make 10 mL of 0.5 mM solution, add 100 µL of 50 mM DMSO stock to 9.9 mL of Methanol.

  • Precipitation Check: Vortex immediately upon addition. The "antisolvent effect" can occur if a high-concentration DMSO bolus hits the methanol; rapid mixing prevents this.

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision-making process for solubilization based on the intended application.

SolubilityWorkflow Start Start: 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid Choice Select Solvent System Start->Choice DMSO DMSO (Stock Solution) Target: >50 mM Choice->DMSO High Conc. / Long Term MeOH Methanol (Working Solution) Target: 1-10 mM Choice->MeOH Analytics / HPLC Water Aqueous Buffer Target: <100 µM Choice->Water Biological Assay Step_DMSO_1 Add Anhydrous DMSO DMSO->Step_DMSO_1 Step_MeOH_1 Add HPLC Grade MeOH MeOH->Step_MeOH_1 Step_Water_1 Requires Basification (pH > 6) or DMSO Co-solvent Water->Step_Water_1 Check_DMSO Clear Solution? Step_DMSO_1->Check_DMSO Sonicate Sonicate (25°C, 5 min) Check_DMSO->Sonicate No Store Store at -20°C (Amber Vial) Check_DMSO->Store Yes Sonicate->Check_DMSO Check_MeOH Precipitate? Step_MeOH_1->Check_MeOH Check_MeOH->Store No Warm Warm to 35°C or Add 1% DMSO Check_MeOH->Warm Yes

Figure 1: Decision tree for solvent selection and troubleshooting based on concentration requirements.

Critical Considerations

The "Crash-Out" Risk (Antisolvent Effect)

When diluting a high-concentration DMSO stock (e.g., 50 mM) into an aqueous buffer, the hydrophobic bromonaphthalene core may precipitate ("crash out") if the local concentration exceeds the solubility limit before mixing is complete.

  • Prevention: Always add the DMSO stock into the vortexing buffer, not the other way around. Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid solvent toxicity.

pH Sensitivity

The "acetic acid" tail is the key to aqueous solubility.

  • Acidic pH (< 4): The molecule is protonated (neutral charge) and highly insoluble in water.

  • Basic pH (> 7): The molecule forms a carboxylate anion, significantly increasing aqueous solubility.

  • Protocol Tip: If preparing an aqueous buffer, ensure the buffer capacity is sufficient to maintain pH > 7.0.

Stability
  • Light: Brominated aromatics can undergo photodehalogenation (loss of bromine) under intense UV light. Always use amber vials .

  • Temperature: Avoid repeated freeze-thaw cycles of DMSO stocks, as this can encourage crystal growth that is difficult to re-dissolve. Aliquot stocks into single-use volumes.

References

  • ChemicalBook. (2026).[1] 2-Naphthoxyacetic acid Properties and Solubility Data. Retrieved from

    • Provides baseline solubility data for the parent scaffold (2-naphthoxyacetic acid) in DMSO and alcohols.
  • Sigma-Aldrich. (2026). Product Specification: 2-Bromo-6-methoxynaphthalene.[2] Retrieved from [2]

    • Reference for the solubility and handling of the lipophilic bromonaphthalene core.
  • PhytoTech Labs. (2024). Preparation of Stock Solutions for Naphthoic Acid Derivatives. Retrieved from

    • Standard protocols for dissolving auxin-like naphthoic acids using KOH/NaOH and organic co-solvents.
  • ResearchGate. (2025). Solubility and thermodynamic properties of 2-naphthoxyacetic acid in mono-solvents. Retrieved from

    • Empirical data supporting the positive correlation between temperature and solubility in methanol for this chemical class.

Sources

Application Notes and Protocols for 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Naphthalene Scaffold

The naphthalene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is a key intermediate that capitalizes on this versatile scaffold. The presence of the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the aryloxyacetic acid moiety offers multiple avenues for derivatization, making it a valuable building block for the synthesis of diverse compound libraries.

This guide provides detailed application notes and protocols for the utilization of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid in the synthesis of potential pharmaceutical candidates. We will explore its use in the generation of bioactive amide derivatives and as a precursor for the construction of novel tricyclic heterocyclic systems.

Synthesis of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid

The starting material for the protocols described herein, 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid, is readily synthesized from commercially available 6-bromo-2-naphthol. The synthesis involves a Williamson ether synthesis, where the phenoxide of 6-bromo-2-naphthol is reacted with an acetate equivalent, followed by hydrolysis.

Application I: Synthesis of Bioactive Amide Derivatives

The carboxylic acid functionality of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is a prime site for modification. Conversion to amides is a common strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and modulate solubility. Research on analogous 2-naphthyloxy acetamides has demonstrated significant antiamnesic activity, highlighting the potential of this compound class.[1][2]

Protocol 1: General Procedure for the Synthesis of N-Substituted 2-[(6-Bromonaphthalen-2-yl)oxy]acetamides

This two-step protocol first describes the esterification of the carboxylic acid, followed by amidation.

Step 1: Esterification to Methyl 2-[(6-Bromonaphthalen-2-yl)oxy]acetate

  • Rationale: The direct amidation of carboxylic acids with amines can be challenging due to the formation of ammonium salts.[2] Converting the carboxylic acid to a more reactive ester intermediate facilitates a cleaner and more efficient amidation reaction.

  • Materials:

    • 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid

    • Methylchloroacetate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Potassium iodide (KI) (catalytic)

    • Ethyl methyl ketone (MEK)

  • Procedure:

    • To a solution of 6-bromo-2-naphthol (1.0 eq) in ethyl methyl ketone, add anhydrous potassium carbonate (2.0 eq).

    • Add methylchloroacetate (1.2 eq) and a catalytic amount of potassium iodide.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate. This can be purified by recrystallization or used directly in the next step.

Step 2: Amidation with Secondary Amines

  • Rationale: The fusion of the methyl ester with a secondary amine at elevated temperatures drives the reaction towards the formation of the thermodynamically stable amide product.

  • Materials:

    • Methyl 2-[(6-Bromonaphthalen-2-yl)oxy]acetate

    • A secondary amine of choice (e.g., dimethylamine, piperidine, morpholine)

  • Procedure:

    • A mixture of methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate (1.0 eq) and the desired secondary amine (excess, can be used as solvent or with a high-boiling point inert solvent) is heated to fusion or reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove any excess amine/solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone).

Data Presentation: Representative Amide Derivatives
CompoundSecondary AmineYield (%)Melting Point (°C)
4a Dimethylamine45-5570-74
4b Piperidine50-6090-94
4c Morpholine55-65110-114

Note: Yields and melting points are estimated based on analogous non-brominated compounds and are for illustrative purposes.

Experimental Workflow: Amide Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation Start 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid Reagents1 Methylchloroacetate, K2CO3, KI (cat.), MEK Start->Reagents1 Add Reaction1 Reflux (4-6h) Reagents1->Reaction1 Heat Workup1 Filter, Concentrate Reaction1->Workup1 Intermediate Methyl 2-[(6-Bromonaphthalen-2-yl)oxy]acetate Workup1->Intermediate Reaction2 Fuse/Reflux (2-4h) Intermediate->Reaction2 Amine Secondary Amine (R2NH) Amine->Reaction2 Add Workup2 Purification (Chromatography/Recrystallization) Reaction2->Workup2 Product N,N-Disubstituted-2-[(6-Bromonaphthalen-2-yl)oxy]acetamide Workup2->Product

Caption: Workflow for the synthesis of N-substituted 2-[(6-Bromonaphthalen-2-yl)oxy]acetamides.

Application II: Intermediate for Tricyclic Scaffolds via Intramolecular Cyclization

The structure of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is amenable to intramolecular cyclization reactions to form novel tricyclic heterocyclic systems. One such approach is the intramolecular Friedel-Crafts acylation, which can be used to construct fused ring systems.[3][4] This strategy provides access to a unique chemical space with potential for novel biological activities.

Protocol 2: Proposed Synthesis of a Naphtho[2,1-b]furo[3,2-b]pyran-3(2H)-one Derivative

This protocol outlines the conversion of the carboxylic acid to an acyl chloride, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.

Step 1: Acyl Chloride Formation

  • Rationale: The carboxylic acid itself is not reactive enough to undergo Friedel-Crafts acylation. Conversion to the more electrophilic acyl chloride is necessary to drive the cyclization. Oxalyl chloride is a gentle and effective reagent for this transformation, producing gaseous byproducts that are easily removed.[3]

  • Materials:

    • 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid

    • Oxalyl chloride

    • Anhydrous dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic)

  • Procedure:

    • Dissolve 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Add oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-[(6-Bromonaphthalen-2-yl)oxy]acetyl chloride, which should be used immediately in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Rationale: A strong Lewis acid, such as aluminum chloride, is required to activate the acyl chloride and facilitate the electrophilic attack on the electron-rich naphthalene ring.[5][6] The reaction is typically performed at low temperatures to control selectivity and minimize side reactions. The regioselectivity of the cyclization will be directed to the more activated position of the naphthalene ring.

  • Materials:

    • Crude 2-[(6-Bromonaphthalen-2-yl)oxy]acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous solvent (e.g., carbon disulfide (CS₂), nitrobenzene, or DCM)

  • Procedure:

    • Dissolve the crude acyl chloride in the chosen anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired tricyclic compound.

Proposed Reaction Scheme

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation Start 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid Reagents1 Oxalyl Chloride, DMF (cat.), DCM Start->Reagents1 Add Reaction1 0 °C to RT Reagents1->Reaction1 Intermediate 2-[(6-Bromonaphthalen-2-yl)oxy]acetyl chloride Reaction1->Intermediate Reaction2 0 °C Intermediate->Reaction2 Reagents2 AlCl3, Anhydrous Solvent Reagents2->Reaction2 Add Workup Quench, Extract, Purify Reaction2->Workup Product Tricyclic Naphthofuranone Derivative Workup->Product

Caption: Proposed pathway for the synthesis of a tricyclic system via intramolecular Friedel-Crafts acylation.

Downstream Pharmaceutical Potential

The derivatives synthesized from 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid are expected to exhibit a range of biological activities, given the established pharmacological profile of the naphthalene scaffold.

  • Anti-inflammatory and Analgesic Activity: Naphthalene-containing molecules, such as Naproxen, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The synthesized amide derivatives could be screened for similar activities.

  • Anticancer Activity: Numerous naphthalene derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[7] The novel tricyclic systems, in particular, represent a unique structural motif that could interact with various biological targets implicated in cancer.

  • Antimicrobial Activity: The naphthalene ring is a key pharmacophore in several antimicrobial agents. The synthesized compounds could be evaluated for their efficacy against a panel of bacterial and fungal strains.

  • Central Nervous System (CNS) Activity: As demonstrated by the antiamnesic properties of related 2-naphthyloxy acetamides, there is potential for the derivatives of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid to modulate CNS targets.[1][2]

Conclusion

2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is a versatile and valuable intermediate for pharmaceutical research and development. Its strategic design allows for the straightforward synthesis of diverse compound libraries, including bioactive amides and novel tricyclic heterocyclic systems. The protocols and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising building block in the quest for new therapeutic agents.

References

  • Piplani, P., et al. (2021). 2-Naphthyloxy derivatives of N,N-substituted acetamides: Synthesis and pharmacological evaluation. ResearchGate. [Link]

  • Piplani, P., et al. (2004). 2-Naphthyloxy Derivatives of N,N-Substituted Acetamides: Synthesis and Pharmacological Evaluation. Indian Journal of Pharmaceutical Sciences. [Link]

  • Łażewska, D., et al. (2018). Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry. [Link]

  • Knowles, et al. (1982). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.
  • Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. [Link]

  • Ríos-Gutiérrez, M., et al. (2020). Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents. Frontiers in Chemistry. [Link]

  • Cui, J., & Li, S. (2012). A convenient and efficient synthesis of 2,6-dihydroxynaphthalene. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. [Link]

  • Chapleo, C. B., et al. (2010). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. PMC. [Link]

  • Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]

  • Meshram, J. S., et al. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6-bromo-2-naphthol. International Journal of ChemTech Research. [Link]

  • Rokade, Y. B., & Sayyed, R. Z. (2009). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Rasayan Journal of Chemistry. [Link]

  • Wang, Y., et al. (2022). Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones. PMC. [Link]

  • Hsieh, F.-I., et al. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. [Link]

  • Fadda, A. A., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Oliveto, E. P., & Gerold, C. n-bromoacetamide. Organic Syntheses Procedure. [Link]

  • Francke, R., & Little, R. D. (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. PMC. [Link]

  • Wang, Y., et al. (2022). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. ResearchGate. [Link]

  • Gao, Y., et al. (2025). Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids. Beilstein Journal of Organic Chemistry. [Link]

  • Khan, M. T. H. (Ed.). (2007). Topics in Heterocyclic Chemistry. Springer. [Link]

  • Various Authors. (2010). Heterocyclic derivatives and methods of use thereof.

Sources

Troubleshooting & Optimization

improving yield of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[(6-Bromonaphthalen-2-yl)oxy]acetic Acid Synthesis

Current Status: Online Ticket ID: #SYN-BN-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses yield optimization for 2-[(6-bromonaphthalen-2-yl)oxy]acetic acid , a critical intermediate in the synthesis of retinoids like Adapalene. The standard Williamson ether synthesis often suffers from competitive hydrolysis of the alkylating agent and incomplete conversion of the naphthol.

This support documentation provides two validated protocols:

  • Method A (Direct Alkylation): Cost-effective but prone to lower yields (50-65%).

  • Method B (Two-Step Esterification): High-yield "Golden Route" (>85%) recommended for high-purity applications.

Part 1: Reaction Logic & Pathway Visualization

The synthesis relies on the nucleophilic attack of the 6-bromo-2-naphthoxide ion onto a haloacetic acid derivative. The choice of base and solvent dictates the ratio of O-alkylation (desired) to C-alkylation (impurity) and the rate of alkylating agent hydrolysis.

ReactionPathways Start 6-Bromo-2-naphthol Base Deprotonation (Base: K2CO3 or NaOH) Start->Base Inter Naphthoxide Intermediate Base->Inter PathA Method A: + Chloroacetic Acid (Aq. NaOH, Reflux) Inter->PathA Direct PathB Method B: + Ethyl Bromoacetate (Acetone/DMF, K2CO3) Inter->PathB Protected SideRxn Side Reaction: Hydrolysis of Alkylating Agent PathA->SideRxn Competes Final Target Acid: 2-[(6-Bromonaphthalen-2-yl)oxy] acetic acid PathA->Final Low Yield ProdEster Intermediate Ester PathB->ProdEster High Yield Hydrolysis Saponification (LiOH/MeOH) ProdEster->Hydrolysis Hydrolysis->Final

Caption: Comparative workflow of Direct Alkylation (Method A) vs. the Two-Step Ester Route (Method B), highlighting the hydrolysis risk in Method A.

Part 2: Troubleshooting & Optimization (FAQ)

Q1: Why is my yield stuck at ~50-60% when using Chloroacetic Acid and NaOH?

Diagnosis: Competitive Hydrolysis. In aqueous strong base (NaOH/KOH), the chloroacetate ion (


) competes between being attacked by the naphthoxide (desired SN2) and hydroxide ions (hydrolysis to glycolic acid).
Corrective Action: 
  • Switch to Method B (Ester Route): Use Ethyl Bromoacetate and anhydrous

    
     in Acetone. This eliminates hydroxide from the alkylation step.
    
  • If staying with Method A: Use a Phase Transfer Catalyst (PTC) . Add 5 mol% TBAB (Tetrabutylammonium bromide). This shuttles the naphthoxide into the organic phase (if using biphasic toluene/water) or increases reactivity, allowing you to lower the temperature and reduce hydrolysis.

Q2: I see a significant amount of unreacted 6-bromo-2-naphthol in the TLC.

Diagnosis: Poor Nucleophilicity or Solubility. The naphthol anion is bulky. If the solvent doesn't solvate the cation (


 or 

) well, the ion pair remains tight, reducing reactivity. Corrective Action:
  • Solvent Upgrade: Switch from Acetone to DMF (Dimethylformamide) or NMP . These polar aprotic solvents solvate cations effectively, leaving the "naked" naphthoxide anion highly reactive.

  • Stoichiometry: Ensure you are using at least 1.5 equivalents of the alkylating agent.

Q3: My product is colored (brown/pink) instead of white/off-white.

Diagnosis: Oxidative Coupling. Naphthols are prone to radical oxidative coupling (forming binaphthyl impurities) in the presence of oxygen and base. Corrective Action:

  • Degassing: Sparge your reaction solvent with Nitrogen or Argon for 15 minutes before adding the base.

  • Antioxidant: Add a pinch of Sodium Bisulfite (

    
    ) during the acidification/workup step to reduce oxidized impurities.
    

Part 3: Optimized Protocols

Comparative Data Analysis
ParameterMethod A: Aqueous/RefluxMethod B: Anhydrous/Ester (Recommended)
Reagents Chloroacetic acid / NaOH /

Ethyl Bromoacetate /

/ Acetone
Temp/Time Reflux (

), 4-6 h
Reflux (

), 2-4 h
Typical Yield 50 - 65%85 - 92%
Purity (HPLC) 90 - 95% (requires recrystallization)>98% (often clean after workup)
Main Impurity Unreacted Naphthol, Glycolic acidMinimal (trace hydrolysis product)
The "Golden Route" Protocol (Method B)

Recommended for drug development applications requiring high purity.

Step 1: O-Alkylation

  • Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge 6-Bromo-2-naphthol (1.0 eq) and anhydrous Acetone (10 volumes).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    )  (2.0 eq). Stir for 15 min at room temperature to form the phenoxide.
    
  • Alkylation: Add Ethyl Bromoacetate (1.2 eq) dropwise over 10 minutes.

  • Reaction: Heat to reflux (

    
    ) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Workup: Filter off inorganic salts while hot. Evaporate the solvent to obtain the solid ester intermediate.

Step 2: Hydrolysis (Saponification)

  • Mixing: Dissolve the crude ester in Methanol (5 volumes).

  • Hydrolysis: Add aqueous NaOH (2M solution, 2.0 eq). Stir at

    
     for 1 hour.
    
  • Precipitation: Cool to room temperature. Slowly acidify with 1M HCl to pH 2–3. The product will precipitate as a white solid.[1]

  • Isolation: Filter the solid, wash with water (to remove salts) and cold methanol (to remove trace impurities). Dry under vacuum at

    
    .
    

References

  • Chandraraja, S., et al. (2008). Novel process for preparation of Adapalene. World Intellectual Property Organization, WO2008126104A2. (Describes the esterification route for high-purity intermediates).

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions and troubleshooting).
  • BenchChem. (2025).[2] Improving reaction conditions for Williamson ether synthesis. (General troubleshooting for O-alkylation vs. elimination).

  • Wang, Y., et al. (2011). Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. Advanced Materials Research.[3] (Discusses naphthol reactivity and purification).

Sources

removing unreacted 6-bromo-2-naphthol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-6BN-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Introduction

Welcome to the purification support center. You are likely here because 6-bromo-2-naphthol (CAS: 15231-91-1) is persisting in your reaction mixture.[1] Whether it is unreacted starting material or a byproduct, its phenolic nature (


) creates specific challenges: it tails on silica, co-elutes with polar products, and can form stubborn emulsions during aqueous workup.[2]

This guide moves beyond generic advice, offering three targeted workflows to remove this contaminant based on your product's sensitivity and your available equipment.

Quick Diagnostic: Select Your Workflow

If your product is...And the contamination level is...[1][3]Go to...
Base-Stable (No esters, alkyl halides)High (>10%)Module 1: Acid-Base Extraction
Base-Sensitive (Esters, lactones present)Low-Medium (<10%)Module 2: Chromatographic Polishing
High Value / Small Scale (<100 mg)Trace (<5%)Module 3: Chemical Scavenging

Module 1: The Acid-Base Extraction (The Workhorse)

Best for: Scalable removal of bulk starting material.[2] Mechanism: Exploiting the acidity of the naphtholic hydroxyl group (


).[2] Deprotonation with a base renders the naphthol water-soluble (as the naphthoxide salt), partitioning it away from your non-acidic product.
The Protocol
  • Dilution: Dilute your reaction mixture with a non-polar organic solvent (DCM or Ethyl Acetate).[2]

    • Note: Diethyl ether is risky here; naphthoxide salts often precipitate in ether, causing "rag layers" (insoluble solids at the interface).[2]

  • The Wash: Extract the organic layer 2x with 1M NaOH .

    • Why 1M? You need a pH > 11 to fully deprotonate the naphthol (

      
       9.3). Saturated Bicarbonate (pH ~8.[2]5) is insufficient  and will leave residue.[2]
      
  • The Check: Acidify a small aliquot of the aqueous wash with HCl. If a white cloudy precipitate forms, you have successfully pulled the naphthol into the water phase.

  • Final Polish: Wash the organic layer once with brine, dry over

    
    , and concentrate.[2]
    
Troubleshooting: "The Third Layer" Nightmare

Issue: You added NaOH, but instead of two clear layers, you see a gelatinous solid floating between the organic and aqueous phases. Cause: Sodium 6-bromo-2-naphthoxide is poorly soluble in high-molarity sodium solutions (common ion effect) and organic solvents.[1][2] Fix:

  • Immediate: Add Methanol (5-10% v/v) to the separatory funnel.[1][2] This solubilizes the naphthoxide salt and breaks the emulsion.

  • Alternative: Dilute the aqueous phase with more water to lower the

    
     concentration.
    
Logic Flow: Extraction Strategy

ExtractionLogic Start Start: Reaction Mixture (Contains Product + 6-Br-2-Naphthol) Decision1 Is Product Base Sensitive? (Ester, Amide, etc.) Start->Decision1 RouteA Route A: Strong Base Wash Decision1->RouteA No RouteB Route B: Mild/Chromatographic Decision1->RouteB Yes StepA1 Dilute with DCM (Avoid Ether) RouteA->StepA1 See Module 2 or 3 See Module 2 or 3 RouteB->See Module 2 or 3 StepA2 Wash 2x with 1M NaOH StepA1->StepA2 StepA3 Check Aqueous pH > 12 StepA2->StepA3 ResultA Naphthol in Aqueous Phase Product in Organic Phase StepA3->ResultA

Caption: Decision tree for selecting the safe extraction route based on product stability.

Module 2: Chromatographic Challenges

Best for: Base-sensitive products or final purification.[1][2][4] The Problem: Phenols like 6-bromo-2-naphthol act as hydrogen-bond donors to the silica gel backbone.[1][2] This causes severe "tailing" (streaking), where the naphthol smears across the column, contaminating fractions that should be pure.

The Fix: Mobile Phase Modification

Do not run a standard Hexane/EtOAc column. You must suppress the ionization and H-bonding of the phenol.[1]

  • Acidify the Eluent: Add 1% Acetic Acid to your mobile phase.

    • Mechanism:[5] This keeps the naphthol fully protonated, reducing its interaction with the slightly acidic silica silanols. It tightens the band significantly.

  • Gradient Strategy:

    • Start with very low polarity (e.g., 100% Hexanes or 95:5 Hex/EtOAc).[2]

    • 6-Bromo-2-naphthol is relatively non-polar (

      
       in 20% EtOAc/Hex).[1][2] It often elutes before more polar coupling products.
      
    • Flush Method: If your product is very polar, run a gradient to elute the naphthol first, then switch to a more polar solvent (e.g., DCM/MeOH) to release your product.[2]

Module 3: Chemical Scavenging (The "Zero-Workup" Solution)

Best for: High-throughput chemistry or removing trace residues (<5%) without extraction.[1][2]

Reagent: Polymer-Supported Carbonate (PS-Carbonate) or Amberlyst A-26 (OH- form).[1][2]

Protocol
  • Calculate: Estimate the mmols of unreacted naphthol (via TLC or crude NMR).

  • Add Resin: Add 3-4 equivalents of PS-Carbonate resin to your reaction vial.

  • Incubate: Stir gently for 1-2 hours at room temperature.

    • Mechanism:[5] The resin acts as a solid-phase base.[1] The naphthol deprotonates and binds ionically to the ammonium sites on the polymer bead.

  • Filter: Filter the mixture through a fritted syringe or cotton plug. The naphthol stays trapped on the beads; your product flows through in the filtrate.

Scavenging Workflow

Scavenging Input Crude Mixture (Solvent: DCM/THF) AddResin Add PS-Carbonate (3-4 equiv) Input->AddResin Stir Stir 2 Hours (Naphthol binds to bead) AddResin->Stir Filter Filtration Stir->Filter Waste Solid Waste (Resin + Naphthol) Filter->Waste Retentate Product Filtrate (Pure Product) Filter->Product Eluate

Caption: Solid-phase scavenging workflow for removing acidic impurities without liquid-liquid extraction.[1]

Summary of Physicochemical Data

PropertyValueImplication for Purification
Molecular Weight 223.07 g/mol -

~9.3 - 9.5Requires pH > 11 for extraction.[1][2] Bicarbonate is too weak.
Solubility (Water) Very LowWill not wash away with water alone.[2]
Solubility (Base) HighForms soluble Napthoxide salt (watch for emulsions).[2]
TLC Behavior UV Active, TailingUse Acidic stain (Vanillin) or acidify eluent.[2]

Frequently Asked Questions (FAQ)

Q: I tried the NaOH wash, but my product hydrolyzed. What now? A: If your product contains esters, 1M NaOH is too harsh.[2] Use the Scavenging Method (Module 3) with a weaker resin (like a tertiary amine resin, Amberlyst A-21) or use Column Chromatography (Module 2) .[2] Do not use carbonate washes for extended periods on sensitive esters.

Q: Can I remove it by recrystallization? A: Yes. 6-bromo-2-naphthol crystallizes well from Ethanol/Water or Acetic Acid/Water mixtures.[1][2] If your product is a solid with a significantly different solubility profile, try dissolving the crude mixture in hot ethanol and adding water until turbid. The naphthol often precipitates first upon cooling due to its planarity and poor water solubility.

Q: The naphthol spot on TLC is overlapping with my product. How do I visualize it? A: Naphthols couple with diazonium salts. Spray your TLC plate with Fast Blue B salt solution. The naphthol will turn a distinct red/orange color, while your non-phenolic product likely won't change color or will just darken. This helps distinguish the spots even if they overlap under UV.

References

  • Acidity of Naphthols

    • Source: PubChem.[6] (n.d.). 6-Bromo-2-naphthalenol (CID 27144).[1][6] National Center for Biotechnology Information.

    • URL:[Link][1][2]

    • Relevance: Confirms chemical structure and phenolic properties essential for acid-base extraction logic.
  • Standard Extraction Protocols

    • Source: Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.

    • Relevance: The authoritative standard for separation of phenols via alkaline extraction (p. 162-163).[1][2]

  • Solid Phase Scavenging

    • Source: Sigma-Aldrich (Merck).[1] (n.d.). Fundamental Principles of Scavengers.

    • Relevance: Validates the use of carbonate resins for removing acidic impurities like phenols.
  • Chromatographic Tailing of Phenols

    • Source: Reich, H. J.[1][2] (n.d.). Chromatography Tips. University of Wisconsin-Madison.[1]

    • URL:[Link][1][2]

    • Relevance: Provides the technical basis for adding acetic acid to eluents to prevent streaking of acidic compounds.

Sources

Technical Support Center: Stability of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound in aqueous buffer systems. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and integrity of your experimental results.

Understanding the Stability of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid: A Chemist's Perspective

2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is a molecule possessing several key functional groups that dictate its behavior in aqueous solutions: a naphthalene core, a bromine substituent, an ether linkage, and a carboxylic acid. Understanding the chemistry of these groups is paramount to predicting and mitigating stability issues.

  • The Carboxylic Acid Group: This is the most influential group regarding its behavior in aqueous buffers. Carboxylic acids are weak acids, meaning they can donate a proton (H+) to the solution.[1][2] The extent of this dissociation is dependent on the pH of the solution and the pKa of the compound. The pKa is the pH at which the protonated (acid) and deprotonated (carboxylate) forms are present in equal concentrations. While the exact pKa of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is not readily published, we can infer that the electron-withdrawing nature of the bromonaphthalene ring will increase its acidity compared to a simple aliphatic carboxylic acid like acetic acid (pKa ~4.75).[3][4] This is a critical point because the charged carboxylate form is generally more soluble in water than the neutral acid form.

  • The Ether Linkage: The ether linkage (-O-) connecting the naphthalene ring to the acetic acid moiety is generally stable. However, under harsh acidic conditions, it can undergo hydrolysis, though this is a much slower process compared to ester hydrolysis.[5][6]

  • The Naphthalene Ring and Bromine Substituent: The naphthalene ring is an aromatic system that can be susceptible to oxidation and photodegradation. The presence of the bromine atom, an electron-withdrawing group, can influence the electron density of the ring and potentially affect its reactivity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the handling and use of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid in aqueous buffers.

Q1: My compound is precipitating out of my aqueous buffer. What is happening and how can I fix it?

A1: Precipitation is a common issue and is almost always related to the pH of your buffer and the pKa of the compound.

  • Causality: At a pH below the pKa of the carboxylic acid, the compound will predominantly exist in its neutral, protonated form, which has lower aqueous solubility. If the concentration of your compound exceeds its solubility limit at that pH, it will precipitate.

  • Troubleshooting Steps:

    • Check the pH of your buffer: Ensure your buffer is properly prepared and the pH is what you intended.

    • Increase the pH: If your experimental conditions allow, increasing the pH of the buffer will shift the equilibrium towards the more soluble carboxylate form.

    • Consider a co-solvent: If you are unable to change the pH, the addition of a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) can increase the solubility of the neutral form. However, you must validate that the co-solvent does not interfere with your experiment.

    • Lower the concentration: If possible, working at a lower concentration of the compound may keep it below its solubility limit.

Q2: I am observing a decrease in the concentration of my compound over time in my experiment. Is it degrading?

A2: A decrease in concentration can be due to degradation or other factors like adsorption to container surfaces. Here’s how to investigate:

  • Potential Degradation Pathways:

    • Hydrolysis: While less likely for an ether, it can occur under strong acidic or basic conditions, especially at elevated temperatures. This would cleave the molecule into 6-bromo-2-naphthol and glycolic acid.

    • Oxidation: The naphthalene ring can be susceptible to oxidation, especially if your buffer contains oxidizing agents or is exposed to air and light for extended periods. This can lead to the formation of various oxidized byproducts.[7][8]

    • Photodegradation: Exposure to light, particularly UV light, can cause degradation of the naphthalene ring system.[9]

  • Troubleshooting and Investigation:

    • Perform a Forced Degradation Study: This is a crucial step to identify the likely degradation pathways. A detailed protocol is provided in Section 3.1. This study will expose the compound to acid, base, oxidative, thermal, and photolytic stress.[10]

    • Analyze for Degradants: Use an appropriate analytical method, such as HPLC (see Section 3.3 for guidance), to look for the appearance of new peaks that correspond to degradation products.

    • Control for Adsorption: To rule out adsorption, prepare a solution of your compound in a low-adsorption microplate or vial and monitor its concentration over time.

    • Protective Measures:

      • pH Control: Maintain the pH in a range where the compound is most stable, as determined by a pH-dependent stability study (see Section 3.2).

      • Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.[9]

      • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of the compound immediately before use.

      • Inert Atmosphere: For long-term storage or sensitive experiments, consider deoxygenating your buffer by sparging with nitrogen or argon.

Q3: What are the visual signs of degradation?

A3: A common visual indicator of the degradation of aromatic compounds is a change in the color of the solution, often turning yellow or brown.[9] However, significant degradation can occur without any visible change. Therefore, analytical confirmation is always necessary.

Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental data, it is highly recommended to perform stability studies under your specific experimental conditions.

Protocol: Forced Degradation Study

This study will help you rapidly identify the potential degradation pathways of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid.

Objective: To determine the susceptibility of the compound to hydrolysis (acidic and basic), oxidation, heat, and light.

Materials:

  • 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • Amber and clear HPLC vials

  • Oven and UV lamp

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 (v/v) mixture of acetonitrile and water.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 2 mL of the stock solution at 60°C for 24 hours, protected from light.

    • Photodegradation: Expose 2 mL of the stock solution in a clear vial to a UV lamp (e.g., 254 nm) for 24 hours at room temperature.

    • Control: Keep 2 mL of the stock solution at 4°C in an amber vial.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all samples by HPLC, monitoring for the loss of the parent compound and the appearance of new peaks.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis Stock 1. Prepare 1 mg/mL Stock Solution Acid Acid (1M HCl, 60°C) Stock->Acid Base Base (1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (UV light, RT) Stock->Photo Control Control (4°C, dark) Stock->Control Neutralize 2. Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute 3. Dilute All Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Control->Dilute Neutralize->Dilute HPLC 4. HPLC Analysis (Assay & Purity) Dilute->HPLC

Caption: Workflow for a forced degradation study.

Protocol: pH-Dependent Stability Study

Objective: To evaluate the stability of the compound across a range of pH values.

Procedure:

  • Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, 9).

  • Spike Compound: Add a known amount of the compound stock solution to each buffer to achieve the final desired concentration.

  • Incubate: Incubate the solutions at the desired temperature (e.g., room temperature or 37°C).

  • Sample at Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze: Analyze the samples by HPLC to determine the concentration of the compound remaining at each time point.

Guidance: Analytical Method Development (HPLC)

A stability-indicating HPLC method is essential to separate the parent compound from any potential degradation products.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is recommended to ensure good peak shape for the carboxylic acid.[11]

  • Detection: UV detection at a wavelength where the naphthalene ring has strong absorbance (e.g., around 230-254 nm) should provide good sensitivity.

  • Validation: The method should be validated to ensure it is specific, linear, accurate, and precise.

Data Summary and Interpretation

The results from your stability studies can be summarized in a table to easily compare the stability under different conditions.

Stress ConditionIncubation Time (h)Temperature (°C)% Recovery of Parent CompoundObservations (e.g., new peaks, color change)
Control 244>99%No significant changes
Acid (1M HCl) 2460DataData
Base (1M NaOH) 2460DataData
Oxidation (3% H₂O₂) 24RTDataData
Thermal 2460DataData
Photolytic 24RTDataData

Interpreting the Results:

  • A significant decrease in the % recovery of the parent compound under a specific stress condition indicates susceptibility to that degradation pathway.

  • The appearance of new peaks in the chromatogram confirms the formation of degradation products.

By following the guidance and protocols in this technical support document, you will be well-equipped to handle 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid in your experiments and ensure the reliability and accuracy of your results.

References

  • Quora. (2021, August 11). What is the standard pH of carboxylic acids? Retrieved from [Link]

  • Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

  • BYJU'S. (2019, December 4). Acidity of carboxylic acids and derivatives. Retrieved from [Link]

  • Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Retrieved from [Link]

  • Testbook.com. Understanding the Acidity of Carboxylic Acids. Retrieved from [Link]

  • Annweiler, E., et al. (2000). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. Applied and Environmental Microbiology, 66(2), 518-523.
  • Patel, A. K., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 638195.
  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039.
  • Zolfaghari, R., et al. (2015). Biodegradation of naphthalene using Pseudomonas aeruginosa by up flow anoxic–aerobic continuous flow combined bioreactor. Journal of Environmental Health Science and Engineering, 13, 27.
  • ResearchGate. (2025, August 20). Comparative study on naphthalene degradation by Fe(II)-Activated three different oxidants. Retrieved from [Link]

  • ResearchGate. (2012, October 22). Revised mechanism for the hydrolysis of ethers in aqueous acid. Retrieved from [Link]

  • Chemguide. hydrolysis of esters. Retrieved from [Link]

  • ResearchGate. Analytical Methods. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.6 Chemistry of Esters. Retrieved from [Link]

  • Liao, X., et al. (2023). Study on the removal characteristics and degradation pathways of highly toxic and refractory organic pollutants in real pharmaceutical factory wastewater treated by a pilot-scale integrated process. Frontiers in Environmental Science, 11.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Meshram, J. S., et al. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. International Journal of ChemTech Research, 2(3), 1823-1830.
  • ATSDR. 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Kschonsek, J., et al. (2019).
  • Lin, H., et al. (2024). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. Applied Sciences, 14(23), 10307.
  • Al-Odaini, N. A., et al. (2022).
  • Mroczek, A., et al. (2014). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Geothermics, 51, 257-264.
  • Zhao, D., et al. (2024).
  • Chemical Communications (RSC Publishing). Optical thermometer based on the stability of a phosphorescent 6-bromo-2-naphthol/α-cyclodextrin ternary complex. Retrieved from [Link]

Sources

Technical Support Center: Prevention of Photodegradation of Bromo-naphthalene Compounds in Laboratory Settings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with bromo-naphthalene compounds. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to mitigate the photodegradation of these light-sensitive molecules in a laboratory environment. Our goal is to ensure the integrity of your experiments and the reliability of your results.

Understanding the Challenge: The Photoreactivity of Bromo-naphthalenes

Bromo-naphthalene compounds are valuable intermediates and structural motifs in organic synthesis and materials science. However, their aromatic nature and the presence of the carbon-bromine bond render them susceptible to degradation upon exposure to light, particularly in the ultraviolet (UV) spectrum. This photodegradation can lead to the formation of impurities, loss of desired product, and inconsistent experimental outcomes.

The primary mechanism of photodegradation for many brominated aromatic compounds involves the absorption of photons, leading to the excitation of the molecule. This excited state can then undergo various reactions, with a key pathway being the homolytic cleavage of the C-Br bond to form a naphthyl radical and a bromine radical. These highly reactive radical species can then participate in a cascade of secondary reactions, including hydrogen abstraction from solvents, dimerization, and reaction with oxygen to form various byproducts. Studies on brominated flame retardants have shown that the nucleophilic reaction of the bromine atom on the benzene ring is a major process in their photodegradation[1]. The wavelength of light is a critical factor, with the UV-C and UV-B regions (180-334 nm) being particularly effective at inducing degradation[1].

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of bromo-naphthalene compounds.

Q1: What are the first signs of photodegradation in my bromo-naphthalene sample?

A1: The initial signs of photodegradation can be subtle. Visually, you might observe a slight yellowing of a previously colorless solution or solid. Analytically, you may see the appearance of small, unexpected peaks in your chromatograms (HPLC, GC) or changes in the UV-Vis absorption spectrum. For fluorescent naphthalene derivatives, a decrease in fluorescence intensity, known as photobleaching, is a key indicator[2].

Q2: Which wavelengths of light are most damaging to bromo-naphthalene compounds?

A2: Bromo-naphthalene compounds primarily absorb in the UV region. Based on data for similar brominated aromatic compounds, the most damaging wavelengths are typically in the UV-C (100-280 nm) and UV-B (280-315 nm) range[1]. The UV-Vis absorption spectrum of 1-bromonaphthalene shows significant absorbance below 330 nm. It is crucial to minimize exposure to these high-energy wavelengths.

Q3: Can ambient laboratory light cause significant degradation?

A3: Yes, prolonged exposure to ambient laboratory light, which contains a broad spectrum of wavelengths including some UV, can cause significant degradation over time. The rate of degradation will depend on the intensity of the light, the duration of exposure, the solvent used, and the specific bromo-naphthalene derivative. For highly sensitive experiments, it is always best to assume that any light exposure is potentially detrimental.

Q4: Are there any solvents that can accelerate photodegradation?

A4: The choice of solvent can influence the rate of photodegradation. Solvents that can readily donate a hydrogen atom (e.g., alcohols) can react with the naphthyl radicals formed upon C-Br bond cleavage, leading to debromination and the formation of naphthalene and other byproducts. The polarity of the solvent can also play a role in the stability of the excited state of the molecule[3]. For instance, the photoconversion rates of 1-chloronaphthalene were found to vary significantly in different organic solvents[4].

Q5: What is a photodegradation quantum yield and why is it important?

Troubleshooting Guide: Identifying and Resolving Photodegradation Issues

Inconsistent or unexpected results are a common frustration when working with photosensitive compounds. This troubleshooting guide will help you diagnose and address issues related to the photodegradation of bromo-naphthalenes in your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Appearance of extra peaks in HPLC/GC analysis Photodegradation of the bromo-naphthalene compound leading to the formation of byproducts such as naphthalene, hydroxylated naphthalenes, or dimers.1. Protect from Light: Prepare and analyze samples under low-light conditions or using light-blocking vials (amber or wrapped in aluminum foil).2. Minimize Analysis Time: Reduce the time the sample spends in the autosampler before injection.3. Use a Protective Solvent: If possible, dissolve the sample in a degassed, aprotic solvent.4. Filter Samples: Use a syringe filter to remove any precipitated degradation products before injection.
Decreasing peak area of the target analyte over time The bromo-naphthalene compound is degrading in solution, either on the benchtop or in the autosampler.1. Freshly Prepare Samples: Prepare samples immediately before analysis.2. Refrigerate Samples: If samples must be stored, keep them in a refrigerator or a cooled autosampler, protected from light.3. Perform a Time-Course Study: Analyze the same sample at different time points to quantify the rate of degradation under your specific storage and analysis conditions.
Inconsistent fluorescence intensity Photobleaching of the fluorescent naphthalene derivative due to excessive light exposure from the microscope or fluorometer's excitation source.1. Reduce Excitation Intensity: Use the lowest possible laser or lamp power that still provides an adequate signal.2. Minimize Exposure Time: Use shorter exposure times or time-lapse imaging with longer intervals.3. Use Antifade Reagents: For microscopy, mount samples in a commercially available antifade medium.4. Degas Solutions: Remove dissolved oxygen, a known quencher of naphthalene fluorescence, from your solutions[3][6].
Baseline drift or appearance of ghost peaks in chromatograms Contamination of the HPLC system with degradation products from previous injections.1. Flush the System: Flush the column and injector with a strong, appropriate solvent to remove contaminants.2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained degradation products.
Reaction yields are lower than expected or inconsistent Degradation of the starting material or product during the reaction or workup.1. Conduct Reactions in the Dark: Wrap the reaction vessel in aluminum foil or use a light-proof enclosure.2. Use a Light-Safe Fume Hood: If possible, dedicate a fume hood for light-sensitive reactions and equip it with low-UV emitting light sources.3. Monitor Reaction Progress Carefully: Use in-situ monitoring techniques (if available) or minimize the number of samples taken for offline analysis.

Experimental Protocols

To ensure the integrity of your bromo-naphthalene compounds, it is essential to adopt rigorous light-protection protocols. Below are detailed, step-by-step methodologies for key laboratory procedures.

Protocol 1: Preparation of a Light-Protected Standard Solution

This protocol describes the preparation of a bromo-naphthalene standard solution for analytical purposes (e.g., HPLC, GC, UV-Vis).

Materials:

  • Bromo-naphthalene compound

  • High-purity, degassed solvent (e.g., acetonitrile, hexane)

  • Amber volumetric flasks

  • Aluminum foil

  • Analytical balance

  • Ultrasonic bath

  • Inert gas (nitrogen or argon)

Procedure:

  • Work in a Dimly Lit Area: Whenever possible, perform all steps under reduced ambient light. Avoid direct sunlight or strong overhead lighting.

  • Weighing the Compound: Accurately weigh the required amount of the bromo-naphthalene compound using an analytical balance. Perform this step as quickly as possible to minimize light exposure.

  • Dissolving the Compound: Transfer the weighed compound to an amber volumetric flask. Add a small amount of the degassed solvent and sonicate briefly to dissolve the compound completely.

  • Bringing to Volume: Once dissolved, add the degassed solvent to the calibration mark of the volumetric flask.

  • Inert Gas Purge: Gently purge the headspace of the volumetric flask with an inert gas (nitrogen or argon) for 1-2 minutes to displace any oxygen.

  • Sealing and Storage: Immediately cap the flask and seal the cap with parafilm. Wrap the entire flask in aluminum foil for an extra layer of protection.

  • Storage Conditions: Store the prepared solution in a refrigerator at 2-8 °C. Clearly label the flask with the compound name, concentration, date of preparation, and "Light-Sensitive."

Protocol 2: Setting Up a Light-Safe Experimental Workspace

This protocol outlines how to create a designated workspace for handling highly photosensitive bromo-naphthalene compounds.

Materials:

  • Blackout cloth or heavy-duty aluminum foil

  • Red or amber safelight (low-wattage)

  • Light-blocking enclosures (e.g., a cardboard box painted black on the inside)

  • Amber or opaque chemical containers

  • General laboratory equipment (pipettes, stir plates, etc.)

Procedure:

  • Choose a Designated Area: Select a corner of the lab or a specific bench that can be dedicated to light-sensitive work.

  • Block Ambient Light: Use blackout cloth or aluminum foil to cover any windows in the vicinity. If working in a fume hood, cover the sash with blackout cloth, leaving a small opening for manipulation.

  • Install a Safelight: Turn off the main laboratory lights and use a red or amber safelight as the primary light source. These longer-wavelength lights are less likely to induce photodegradation.

  • Use Light-Blocking Enclosures: For procedures that require prolonged manipulation (e.g., weighing, solution preparation), perform these tasks inside a light-blocking enclosure.

  • Utilize Light-Blocking Containers: Always use amber or opaque containers for storing and transferring bromo-naphthalene compounds and their solutions. For clear glass containers, wrap them securely in aluminum foil.

  • Minimize Exposure Time: Even in a light-safe environment, work efficiently to minimize the total time the compound is exposed to any light source.

Visualization of Key Concepts

To further clarify the principles discussed, the following diagrams illustrate the photodegradation pathway and a decision-making workflow for handling bromo-naphthalene compounds.

photodegradation_pathway BromoNaphthalene Bromo-naphthalene (Ground State) ExcitedState Excited State BromoNaphthalene->ExcitedState Light (hν) Radicals Naphthyl Radical + Bromine Radical ExcitedState->Radicals C-Br Bond Cleavage Byproducts Degradation Byproducts (e.g., Naphthalene, Dimers, Oxidation Products) Radicals->Byproducts Solvent Solvent (e.g., H-donor) Solvent->Byproducts Oxygen Oxygen Oxygen->Byproducts

Caption: Simplified photodegradation pathway of a bromo-naphthalene compound.

workflow start Start: Handling Bromo-naphthalene is_highly_sensitive Is the compound highly photosensitive or the experiment quantitative? start->is_highly_sensitive light_safe_setup Set up a light-safe workspace (Protocol 2) is_highly_sensitive->light_safe_setup Yes standard_precautions Use standard light precautions (amber vials, foil, dim light) is_highly_sensitive->standard_precautions No prepare_solution Prepare solution (Protocol 1) light_safe_setup->prepare_solution standard_precautions->prepare_solution run_experiment Run Experiment prepare_solution->run_experiment analyze_sample Analyze Sample run_experiment->analyze_sample troubleshoot Troubleshoot using guide if issues arise analyze_sample->troubleshoot Inconsistent Results end End analyze_sample->end Consistent Results troubleshoot->light_safe_setup

Caption: Decision workflow for handling bromo-naphthalene compounds.

Chemical Stabilizers: An Overview

While physical protection from light is the most effective primary strategy, chemical stabilizers can offer an additional layer of protection, particularly for solutions that may be exposed to light for extended periods.

  • Hindered Amine Light Stabilizers (HALS): These compounds do not absorb UV radiation but act as radical scavengers, inhibiting the degradation of the polymer by removing free radicals produced during photo-oxidation[7]. While widely used in plastics, their application in solutions for laboratory experiments requires careful consideration of their solubility and potential for interference with the analysis.

  • UV Absorbers: These molecules function by absorbing harmful UV radiation and dissipating it as less harmful thermal energy. Common classes include benzophenones and benzotriazoles. The selection of a UV absorber must be done carefully to ensure it does not interfere with the spectroscopic analysis of the bromo-naphthalene compound.

  • Antioxidants: For degradation pathways involving oxygen, antioxidants can be effective. Ascorbic acid is a common and inexpensive antioxidant that has been shown to prevent photobleaching in some systems.

Important Note: Before using any chemical stabilizer, it is crucial to perform control experiments to ensure that the stabilizer itself does not react with your bromo-naphthalene compound or interfere with your analytical method.

By implementing the strategies and protocols outlined in this technical support guide, researchers can significantly improve the stability of their bromo-naphthalene compounds, leading to more reliable and reproducible experimental results.

References

  • Birks, J. B., & Christophorou, L. G. (1963). On the fluorescence spectrum and decay time of naphthalene. Spectrochimica Acta, 19(2), 401-410.
  • Chen, B., & Hu, Y. (2021). Photoconversion of polychlorinated naphthalenes in organic solvents under simulated sunlight: Solvent effect and mechanism. Chemosphere, 272, 129887.
  • Grisch, F., Orain, M., Baranger, P., & Rossow, B. (2011). Fluorescence spectroscopy of naphthalene at high temperatures and pressures: Implications for fuel-concentration measurements. Applied Physics B, 102(1), 163-172.
  • Hindered amine light stabilizers. (2023, November 15). In Wikipedia. Retrieved from [Link]

  • Kavarnos, G. J., & Turro, N. J. (1986). Photosensitization by reversible electron transfer: theories, experimental evidence, and examples. Chemical reviews, 86(2), 401-449.
  • Li, Y., Chen, J., & Zhang, S. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Molecular Sciences, 23(18), 10839.
  • NIST. (n.d.). 1-Bromonaphthalene. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromonaphthalene. NIST WebBook. Retrieved from [Link]

  • Quantum yield. (2023, October 27). In Wikipedia. Retrieved from [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100523.
  • Tucker, J. W., & Stephenson, C. R. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • U.S. Environmental Protection Agency. (1984).
  • Wang, L., et al. (2020). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Current Organic Chemistry, 24(11), 1184-1212.
  • Ware, W. R., & Lewis, C. (1971). Quenching of Naphthalene Luminescence by Oxygen and Nitric Oxide. The Journal of Chemical Physics, 54(8), 3535-3543.
  • Zhang, S., Chen, J., Li, Y., & Wang, Y. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Molecular Sciences, 23(18), 10839.

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Validation & Comparative

1H NMR spectrum analysis of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of development. 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is a substituted naphthalene derivative with potential applications as a building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive tool for confirming its molecular structure.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid. We will dissect the expected spectral features, compare them with related chemical analogs, and provide a robust experimental framework. The objective is to move beyond simple peak assignments to a deeper understanding of how substituent effects on the naphthalene ring system manifest in the ¹H NMR spectrum, offering a template for the analysis of similarly complex aromatic compounds.

Theoretical Framework: Decoding the ¹H NMR Spectrum

A ¹H NMR spectrum provides four key pieces of information for structural analysis:

  • Number of Signals: Indicates the number of non-equivalent proton environments in the molecule.

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reveals the electronic environment of a proton. Electron-withdrawing groups (like bromine) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like an ether oxygen) "shield" them, moving them upfield.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This pattern (e.g., singlet, doublet, triplet) arises from the magnetic influence of neighboring protons, as described by the n+1 rule for simple systems. The coupling constant (J, in Hz) provides information about the spatial relationship between coupled protons.

For aromatic systems like naphthalene, the interpretation is more complex. The protons on the ring are coupled to each other, often resulting in overlapping multiplets. The substitution pattern dictates the symmetry and the resulting complexity of the spectrum.[1]

Experimental Protocol: Acquiring a High-Quality Spectrum

The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol ensures a clean, high-resolution spectrum.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it dissolves the carboxylic acid and allows for the observation of the exchangeable acidic proton. Deuterated chloroform (CDCl₃) is another option, though the acidic proton may be very broad or not observed.

  • Concentration: Weigh approximately 5-10 mg of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.[2]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex aromatic region.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the correct frequency, and the magnetic field must be shimmed to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 ppm).

Workflow for Spectral Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Interpretation Prep Dissolve 5-10 mg of Compound in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) Acq Acquire 1H NMR Spectrum (≥400 MHz Spectrometer) Prep->Acq Proc Fourier Transform, Phasing, Baseline Correction, Reference to Solvent Peak Acq->Proc Assign Assign Signals: - Methylene (-CH2) - Aromatic (Ar-H) - Acidic (-COOH) Proc->Assign Compare Compare with Analogs: - 2-Naphthoxyacetic acid - 6-Bromo-2-naphthol Assign->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for the ¹H NMR analysis of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid.

¹H NMR Spectrum: Analysis and Interpretation

The structure of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid presents three distinct types of protons: the carboxylic acid proton, the methylene protons, and the six aromatic protons on the naphthalene core.

Chemical structure of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid with protons labeled for NMR analysis.
Predicted Proton Environments and Chemical Shifts
Proton LabelEnvironmentPredicted δ (ppm)MultiplicityIntegrationRationale
Hₐ Carboxylic Acid10.0 - 13.0Broad Singlet1HHighly deshielded acidic proton; position is concentration and solvent dependent.
Hₑ Methylene (-O-CH₂-)~4.8Singlet2HAdjacent to electron-withdrawing oxygen and naphthalene ring; no adjacent protons to couple with.
H₅ Aromatic~8.1Doublet (J ≈ 2 Hz)1Hortho to the bromine atom, experiencing strong deshielding. Appears as a doublet due to small meta coupling to H₇.
H₄, H₈ Aromatic7.8 - 8.0Multiplet2HPart of the unsubstituted ring, deshielded by the aromatic system.
H₇ Aromatic~7.6Doublet of Doublets1Hortho to H₈ and meta to the bromine at C₆ and H₅.
H₁ Aromatic~7.4Doublet1Hortho to the ether linkage.
H₃ Aromatic~7.2Doublet1Hmeta to the ether linkage.

Comparative Analysis: Understanding Substituent Effects

To refine our predictions, we can compare the target molecule to its parent structures: 2-Naphthoxyacetic acid and 6-Bromo-2-naphthol.

  • 2-Naphthoxyacetic acid: This compound lacks the bromine atom. Its ¹H NMR spectrum shows a more complex pattern for the protons on the "right-side" ring (positions 5, 6, 7, 8) as they are all coupled to each other.[3][4]

  • 6-Bromo-2-naphthol: This precursor contains the hydroxyl group instead of the oxyacetic acid moiety. The ¹H NMR spectrum is consistent with the substituted naphthalene core.[5][6][7] The introduction of the -OCH₂COOH group in our target molecule primarily affects the protons on the "left-side" ring (H₁ and H₃) and introduces the characteristic methylene singlet.

The bromine atom at C₆ serves as a crucial anchor for interpretation. It is a moderately deactivating, electron-withdrawing group. Its key effect is to deshield the ortho proton (H₅) and the para proton (H₃, though the effect is transmitted across rings). More importantly, it simplifies the splitting pattern of the right-side ring. H₅ is only coupled to H₇ (meta coupling, small J value), and H₇ is coupled to H₅ and H₈. This makes their signals more distinct than in the unsubstituted analog.

The ether linkage at C₂ is an electron-donating group. It shields the ortho (H₁ and H₃) and para (H₆, occupied by Br) positions. This is why H₁ and H₃ are expected to be the most upfield of the aromatic protons.

Conclusion

The ¹H NMR spectrum of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid provides a clear and unambiguous confirmation of its structure. The key diagnostic signals are the singlet for the methylene protons around δ 4.8 ppm, the distinct downfield doublet for the proton ortho to the bromine (H₅) above δ 8.0 ppm, and the broad singlet for the carboxylic acid proton at the far downfield end of the spectrum (if observed). By comparing the spectrum to simpler analogs and applying fundamental principles of substituent effects, a complete and confident assignment of all proton signals is achievable. This analytical guide serves as a robust reference for researchers working with this compound and other substituted polycyclic aromatic systems.

References

  • ResearchGate. ¹H NMR spectra of naphthalene measured under different conditions. Available from: [Link]

  • National Center for Biotechnology Information. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available from: [Link]

  • Chemistry Europe. On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. Available from: [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION FOR - Rsc.org. Available from: [Link]

  • Vaia. Problem 10 A substituted naphthalene, (\ma... [FREE SOLUTION]. Available from: [Link]

  • National Center for Biotechnology Information. 2-Naphthoxyacetic acid | C12H10O3 | CID 8422 - PubChem. Available from: [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000693 - 2-naphthoic Acid (C11H8O2). Available from: [Link]

  • ResearchGate. The 600 MHz high-quality 1 H NMR spectra of naphthalene derivatives in... Available from: [Link]

  • PubMed. 1H Chemical Shifts in NMR. Part 20--anisotropic and Steric Effects in Halogen Substituent Chemical Shifts (SCS), a Modelling and Ab Initio Investigation. Available from: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

  • National Center for Biotechnology Information. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem. Available from: [Link]

  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]

  • International Journal of ChemTech Research. Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. Available from: [Link]

  • PubChemLite. 6-bromo-2-naphthol (C10H7BrO). Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

Sources

FTIR reference spectrum for 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Reference Spectrum & Characterization Guide: 2-[(6-Bromonaphthalen-2-yl)oxy]acetic Acid Content Type: Technical Comparison & Validation Guide

Executive Summary

2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid (often abbreviated as 6-Br-2-NOAA ) is a critical intermediate in the synthesis of retinoid-like pharmaceuticals (e.g., Adapalene derivatives) and specific plant growth regulators.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the most efficient tool for routine quality control (QC) and reaction monitoring . This guide provides a theoretical reference spectrum profile, derived from the spectroscopic behavior of its parent scaffold (2-naphthyloxyacetic acid) and the halogenated precursor (6-bromo-2-naphthol). It objectively compares FTIR against NMR and Raman spectroscopy to help researchers select the optimal validation method.

Part 1: The Reference Spectral Profile

Note: As a specific reference standard, the spectrum of 6-Br-2-NOAA is a composite of the naphthyl ether backbone and the carboxylic acid tail. The values below represent the critical "Fingerprint" bands required for identification.

Table 1: Critical FTIR Reference Bands (KBr Matrix)
Frequency (cm⁻¹)IntensityAssignmentDiagnostic Value (Validation Logic)
2500 – 3300 Medium, BroadO-H Stretch (Carboxylic Acid)Identity: Confirms the presence of the -COOH moiety.[1] Distinction: Much broader than the sharp phenolic O-H of the starting material.
~1715 – 1730 Very StrongC=O Stretch (Carboxylic Dimer)Reaction Success: The appearance of this peak confirms the alkylation of the naphthol with chloro/bromoacetic acid.
1620, 1590 Medium, SharpC=C Ring Stretch (Naphthalene)Scaffold Check: Characteristic doublet often seen in 2-substituted naphthalenes.
1230 – 1250 StrongC-O-C Asym. Stretch (Aryl Ether)Linkage Confirmation: Verifies the ether bond formation between the naphthalene ring and the acetic acid tail.
1050 – 1070 MediumC-O Stretch (Acid/Ether)Fingerprint: Corroborates the ether/acid functionality.
800 – 900 StrongC-H Out-of-Plane Bending (Aromatic)Substitution Pattern: 2,6-disubstituted naphthalenes typically show specific bands here. Note: The 6-Br substitution alters the pattern seen in unsubstituted 2-naphthyloxyacetic acid.
~600 – 700 Weak/MediumC-Br Stretch Halogen Check: Often obscured in the fingerprint region, but a band in this lower frequency range supports the presence of Bromine.
Visualizing the Validation Logic

The following decision tree illustrates how to interpret the FTIR spectrum during synthesis monitoring (e.g., from 6-bromo-2-naphthol).

FTIR_Logic Sample Crude Product Sample Check_OH Check 3200-3500 cm⁻¹ Sample->Check_OH Sharp_OH Sharp Peak ~3400 cm⁻¹ (Phenolic OH) Check_OH->Sharp_OH Found Broad_OH Broad Hump 2500-3300 cm⁻¹ (Carboxylic OH) Check_OH->Broad_OH Found Result_Fail Incomplete Reaction (Residual Naphthol) Sharp_OH->Result_Fail Check_CO Check 1700-1750 cm⁻¹ Broad_OH->Check_CO Strong_CO Strong Peak ~1715 cm⁻¹ Check_CO->Strong_CO Found No_CO No Peak Check_CO->No_CO Absent Result_Pass Product Confirmed (Ether formed) Strong_CO->Result_Pass No_CO->Result_Fail

Figure 1: FTIR Decision Logic for validating the conversion of 6-bromo-2-naphthol to 6-Br-2-NOAA.

Part 2: Comparative Analysis (FTIR vs. Alternatives)

Why choose FTIR over NMR or Raman? The following analysis breaks down the utility of each method for this specific brominated compound.

Table 2: Method Comparison Matrix
FeatureFTIR (Recommended for QC) 1H NMR (Gold Standard for Structure) Raman Spectroscopy
Primary Utility Functional group verification (Did the reaction work?).Exact structural proof (Is the Br at position 6?).Polymorph analysis; non-destructive testing.
Sample Prep Fast (ATR) or High-Res (KBr Pellet).Slow (Requires deuterated solvents like DMSO-d6).Minimal (Direct solid analysis).
Specific Weakness Regiochemistry: Cannot easily distinguish 6-bromo from 7-bromo isomers.Cost/Time: High capital cost; slower throughput.Fluorescence: Naphthalene derivatives are highly fluorescent, often swamping the Raman signal [1].
Detection Limit > 1-2% impurity detection.> 0.1% impurity detection.Variable.
Deep Dive: The Fluorescence Problem in Raman

While Raman spectroscopy is excellent for symmetric bonds (like the aromatic ring breathing modes), naphthalene derivatives possess a conjugated π-electron system that often exhibits strong fluorescence when excited by standard lasers (532 nm or 785 nm).

  • Recommendation: If you must use Raman (e.g., for polymorph screening), use a 1064 nm (NIR) laser to minimize fluorescence interference. For routine ID, FTIR is superior due to this limitation.

Part 3: Experimental Protocols

To obtain a reference-grade spectrum similar to the profile in Part 1, follow these specific protocols.

Method A: Attenuated Total Reflectance (ATR)

Best for: Rapid QC, raw material identification.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect an air background (32 scans).

  • Sample Loading: Place ~10 mg of dry 6-Br-2-NOAA powder onto the crystal.

  • Compression: Apply high pressure using the slip-clutch clamp. Note: Good contact is essential for the aromatic C-H stretches >3000 cm⁻¹.

  • Acquisition: Scan 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32-64 scans.

  • Cleaning: Clean with Isopropanol. Caution: Avoid acetone if using ZnSe crystals as it can damage the housing seals over time.

Method B: KBr Pellet (Transmission)

Best for: Publication-quality spectra, resolving sharp aromatic splitting patterns.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect/scattering).

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove moisture).

  • Check: The pellet should be transparent/translucent. If cloudy, regrind.

  • Acquisition: Scan 4000–400 cm⁻¹.

    • Why KBr? It allows better visibility of the weak C-Br stretch in the low-frequency region (<700 cm⁻¹) which ATR crystals often cut off.

Part 4: Analytical Workflow & Troubleshooting

When synthesizing this compound, impurities are the main challenge. The most common impurity is unreacted 6-bromo-2-naphthol .

Synthesis & Analysis Workflow

Workflow cluster_synth Synthesis cluster_analysis Validation Start 6-Bromo-2-naphthol + Bromoacetic Acid Reaction Reflux (NaOH/EtOH) Start->Reaction Crude Crude Solid Reaction->Crude FTIR FTIR Analysis Crude->FTIR Decision C=O Present? Phenolic OH Absent? FTIR->Decision Recrystallize Recrystallize Decision->Recrystallize No (Impure) NMR (1H/13C) NMR (1H/13C) Decision->NMR (1H/13C) Yes (Pass) Recrystallize->FTIR

Figure 2: Integrated synthesis and analytical workflow.

Troubleshooting Guide
Observation in SpectrumRoot CauseCorrective Action
Broad peak at 3400 cm⁻¹ + 1640 cm⁻¹ Moisture (Water) The sample is wet. Dry in a vacuum oven at 50°C. Water masks the OH/NH regions.
Sharp peak at ~3600 cm⁻¹ Free Phenol Unreacted 6-bromo-2-naphthol is present. Recrystallize from Ethanol/Water.
Split Carbonyl Peak (1715 & 1740 cm⁻¹) Ester Impurity If Ethyl Bromoacetate was used, hydrolysis was incomplete. You are seeing the ester C=O (1740) and acid C=O (1715). Continue hydrolysis.

References

  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of (2-Naphthyloxy)acetic acid. National Institute of Standards and Technology.[2] Available at: [Link](Used as the base scaffold reference).

  • Meshram, J. S., et al. (2010).[3] Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6-bromo-2-naphthol. International Journal of ChemTech Research. (Provides spectral data for the 6-bromo-2-naphthol precursor).

  • Specac Application Notes. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]

Sources

comparing biological activity of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid vs Naproxen analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic Acid vs. Naproxen Analogs

Executive Summary

This guide provides a technical comparison between 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid (hereafter referred to as Br-NOAA ) and Naproxen (and its structural analogs). While Naproxen is a gold-standard Non-Steroidal Anti-Inflammatory Drug (NSAID) belonging to the 2-arylpropionic acid ("profen") class, Br-NOAA represents an aryloxyacetic acid scaffold.

Key Distinction:

  • Naproxen: Potent COX-1/COX-2 inhibitor; activity driven by the

    
    -methyl group and direct carbon-naphthalene linkage.
    
  • Br-NOAA: Predicted weak COX inhibitor but high potential as a synthetic auxin (plant growth regulator) or antimicrobial intermediate. The structural deviation (ether linkage + lack of chiral center) fundamentally alters its pharmacophore, shifting it from an anti-inflammatory profile toward agrochemical or antimicrobial utility.

Chemical Structure & SAR Analysis

The biological divergence stems from three critical structural modifications.

FeatureNaproxen (Benchmark)Br-NOAA (Target)Impact on Activity
Scaffold 2,6-Disubstituted Naphthalene2,6-Disubstituted NaphthaleneConserved lipophilic core for hydrophobic pocket binding.
Linker Direct C-C bond (

-methylbenzyl)
Ether Linkage (-O-CH

-)
Critical: Ether oxygen increases polarity and flexibility, often reducing COX active site affinity compared to the rigid propionic acid.
Acid Tail Propionic Acid (-CH(CH

)COOH)
Acetic Acid (-CH

COOH)
Critical: The

-methyl group in Naproxen locks the active conformation (S-enantiomer). Br-NOAA lacks this, reducing steric "lock" in the COX channel.
C-6 Substituent Methoxy (-OCH

)
Bromo (-Br)Bromine is lipophilic (

= 0.86) and electron-withdrawing; Methoxy is electron-donating.
Visualization: Structural Divergence & SAR Logic

SAR_Analysis cluster_SAR Structure-Activity Relationship Naproxen Naproxen (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid COX_Pocket COX Enzyme Hydrophobic Channel (Arg-120) Naproxen->COX_Pocket High Affinity (alpha-methyl lock) Auxin_Receptor Auxin Receptor (TIR1/AFB) Naproxen->Auxin_Receptor No Activity BrNOAA Br-NOAA 2-[(6-bromonaphthalen-2-yl)oxy]acetic acid BrNOAA->COX_Pocket Low Affinity (Flexible Ether Link) BrNOAA->Auxin_Receptor High Affinity (Aryloxyacetic Motif) Linker_Effect Ether Linker: Increases flexibility Reduces COX potency BrNOAA->Linker_Effect Subst_Effect 6-Br vs 6-OMe: Bioisosteric lipophilicity Electronic inversion BrNOAA->Subst_Effect

Figure 1: SAR flowchart illustrating the divergent receptor affinities based on linker chemistry.

Biological Activity Profile

A. Anti-Inflammatory Activity (COX Inhibition)[1]
  • Naproxen: Exhibits

    
     values in the low micromolar range (approx. 0.1 - 10 
    
    
    
    M depending on assay) for COX-1 and COX-2. The (S)-enantiomer is >100x more potent than the (R)-enantiomer.
  • Br-NOAA:

    • Predicted Potency: Significantly lower than Naproxen. Historical SAR data on aryloxyacetic acids (e.g., analogs of 2-naphthoxyacetic acid) indicates that replacing the propionic acid side chain with an oxy-acetic chain generally abolishes or drastically reduces anti-inflammatory efficacy. The absence of the

      
      -methyl group removes the steric bulk necessary to restrict the rotation of the carboxylate, preventing optimal interaction with Arg-120  in the COX active site.
      
    • Mechanism: Likely acts as a weak, non-selective competitive inhibitor if activity is present.

B. Plant Growth Regulation (Auxin Activity)
  • Context: 2-Naphthoxyacetic acid (BNOA) is a commercial synthetic auxin used to promote fruit set (e.g., in tomatoes and strawberries).

  • Br-NOAA Activity: Br-NOAA is the 6-bromo derivative of BNOA.

    • Effect: Halogenation of auxin rings often protects the molecule from metabolic degradation (oxidation) in plant tissues, potentially increasing persistence and potency .

    • Application: Researchers should treat Br-NOAA as a potent plant growth regulator rather than a pharmaceutical lead.

C. Antimicrobial Potential[2][3]
  • Data: Derivatives of 6-bromo-2-naphthol (the metabolic precursor of Br-NOAA) have demonstrated antibacterial activity against S. aureus and E. coli [1].

  • Hypothesis: Br-NOAA may act as a prodrug. In vivo hydrolysis of the ether bond would release 6-bromo-2-naphthol, which disrupts bacterial cell membranes.

Experimental Protocols

To validate the comparison, the following protocols are recommended.

Protocol A: Synthesis of Br-NOAA (Williamson Ether Synthesis)

Objective: Synthesize high-purity Br-NOAA for testing.

  • Reagents: 6-Bromo-2-naphthol (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (

    
    , 3.0 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve 6-bromo-2-naphthol in dry acetone.

    • Add anhydrous

      
       and stir at room temperature for 30 min to generate the naphthoxide anion.
      
    • Dropwise add ethyl bromoacetate. Reflux for 6–8 hours (monitor via TLC, Hexane:EtOAc 8:2).

    • Filter inorganic salts and evaporate solvent to yield the ester intermediate.

    • Hydrolysis: Dissolve ester in THF/Water (1:1), add LiOH (2.0 eq), and stir for 4 hours. Acidify with 1M HCl to precipitate Br-NOAA.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    ppm (O-CH
    
    
    -COOH) and lack the doublet/quartet characteristic of Naproxen's propionic chain.
Protocol B: Comparative COX-2 Inhibition Assay

Objective: Quantify the loss of potency due to the ether linker.

  • System: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Steps:

    • Prepare 10 mM stock solutions of Naproxen (Control) and Br-NOAA in DMSO.

    • Incubate ovine COX-2 enzyme with Heme in reaction buffer for 10 min at 25°C.

    • Add Inhibitor (10

      
      M, 1 
      
      
      
      M, 0.1
      
      
      M) or Solvent Control.
    • Initiate reaction with Arachidonic Acid (100

      
      M) and Colorimetric Substrate (TMPD).
      
    • Measure absorbance at 590 nm after 5 minutes.

  • Analysis: Calculate % Inhibition =

    
    .
    
    • Expected Result: Naproxen > 80% inhibition at 10

      
      M; Br-NOAA < 20% inhibition at 10 
      
      
      
      M.

Data Summary Table

PropertyNaproxenBr-NOAA
CAS Number 22204-53-1141791-36-8
Molecular Weight 230.26 g/mol 281.10 g/mol
Lipophilicity (LogP) ~3.2~3.8 (Predicted, higher due to Br)
Primary Target COX-1 / COX-2 (Inhibitor)TIR1/AFB (Auxin Receptor Agonist)
Metabolic Stability Moderate (Demethylation)High (Ether link resistant to hydrolysis)
Key Toxicity GI Ulceration (Acidic)Potential Phytotoxicity (Auxin overdose)

Conclusion

While 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid (Br-NOAA) shares the naphthalene scaffold with Naproxen, it is not a bioequivalent NSAID . The substitution of the propionic acid side chain with an oxy-acetic acid linker fundamentally shifts its activity profile from cyclooxygenase inhibition to auxin-like plant growth regulation .

Recommendation:

  • For Drug Development: Use Br-NOAA only as a negative control in SAR studies to demonstrate the necessity of the

    
    -methyl group and carbon-linkage for NSAID potency.
    
  • For Agrochemicals: Investigate Br-NOAA as a potentially potent, metabolically stable fruit-setting agent.

References

  • Meshram, J. S., et al. (2010).[1] "Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6-bromo-2-naphthol." International Journal of ChemTech Research, 2(3), 1824.[1] Link

  • Duggan, K. C., et al. (2010). "Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen." Journal of Biological Chemistry, 285(45), 34950-34959. Link

  • Sigma-Aldrich.[2] "Product Specification: 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid (CAS 141791-36-8)." Link

  • Mithöfer, A., & Boland, W. (2012). "Plant Defense Against Herbivores: Chemical Aspects." Annual Review of Plant Biology, 63, 431-450. (Context on Aryloxyacetic acids as auxins).

Sources

A Comparative Guide to the Purity Assessment of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Advanced Synthesis

In the landscape of drug discovery and materials science, the molecular integrity of chemical building blocks is paramount. 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is a key intermediate, valued for its functionalized naphthalene core, which serves as a scaffold in the synthesis of complex pharmacological agents and functional materials. The presence of even trace-level impurities can significantly impact the yield, stereochemistry, and biological activity of downstream products, making rigorous purity assessment a non-negotiable step in the quality control pipeline.

This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive purity assessment of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering a framework for developing robust, self-validating analytical methods tailored to this specific molecule.

The Analytical Challenge: Anticipating Impurities from the Synthetic Pathway

A robust analytical method is born from a fundamental understanding of the analyte's chemistry and its synthetic origin. The most common route to 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is a Williamson ether synthesis, reacting 6-bromo-2-naphthol with an α-haloacetic acid derivative (e.g., chloroacetic acid) under basic conditions. This synthetic pathway informs our impurity profiling strategy.[1]

Potential Organic Impurities Include:

  • Starting Materials: Unreacted 6-bromo-2-naphthol and residual chloroacetic acid or its salt.[2]

  • Synthetic Precursors: Impurities carried over from the synthesis of 6-bromo-2-naphthol, such as isomeric bromonaphthols or di-brominated naphthalenes.[3][4]

  • By-products: Products of side reactions, such as the C-alkylation of the naphthol ring instead of O-alkylation.[2]

  • Degradation Products: Compounds formed during synthesis or storage, potentially through hydrolysis or oxidation.

The structural similarity of these potential impurities to the main compound necessitates a high-resolution analytical technique. LC-MS, with its combination of chromatographic separation and mass-based detection, is the gold standard for this challenge.[5]

Fig 1. Synthetic Pathway and Potential Impurity Origins Naphthol 2-Naphthol Bromination Bromination Naphthol->Bromination BN 6-Bromo-2-naphthol (Starting Material 1) Bromination->BN Imp2 Isomeric Bromonaphthols (e.g., 1-Bromo-2-naphthol) Bromination->Imp2 Isomer Formation Imp3 Di-brominated Naphthalenes Bromination->Imp3 Over-bromination Reaction Williamson Ether Synthesis BN->Reaction Imp1 Unreacted 6-Bromo-2-naphthol BN->Imp1 Carryover CAA Chloroacetic Acid (Starting Material 2) CAA->Reaction Product 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid (API) Reaction->Product Imp4 C-Alkylation By-product Reaction->Imp4 Side Reaction Fig 2. LC-MS Data Analysis Workflow A Acquire LC-MS Data (Full Scan + DDA MS/MS) B Extract Ion Chromatograms (EICs) for Expected m/z Values A->B C Perform Peak Detection & Integration B->C D Identify API Peak C->D E Identify Impurity Peaks C->E H Calculate Purity (% Area Normalization) D->H F Confirm Formula using Accurate Mass & Isotope Pattern E->F E->H G Elucidate Structure using MS/MS Fragmentation F->G For Unknowns I Generate Report G->I H->I

Sources

melting point determination of pure 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Melting Point Determination of Pure 2-[(6-Bromonaphthalen-2-yl)oxy]acetic Acid: A Comparative Methodological Guide

Executive Summary: The Critical Role of Thermal Characterization

In the synthesis of advanced pharmaceutical intermediates—particularly retinoid derivatives and naphthoic acid scaffolds—2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid (CAS: 141791-36-8) serves as a pivotal building block. Its purity directly impacts downstream yield and the efficacy of final drug substances. While standard melting point (MP) determination is routine, the specific physicochemical properties of this brominated naphthyl ether (high crystallinity, potential for sublimation, and proximity to decomposition) demand a rigorous approach.

This guide compares three distinct methodologies for determining the melting point of this compound: Manual Capillary (The Traditional Baseline) , Automated Optoelectronic Detection (The High-Throughput Standard) , and Differential Scanning Calorimetry (DSC) (The Thermodynamic Reference) . Our objective is to provide a validated protocol that ensures data integrity and reproducibility in a drug development context.

Technical Profile: The Target Compound

Before selecting a method, understanding the analyte is crucial. The introduction of a bromine atom at the C6 position of the naphthalene ring significantly alters the lattice energy compared to its parent compound, 2-naphthoxyacetic acid.

PropertySpecification / Prediction
Compound Name 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid
CAS Number 141791-36-8
Molecular Formula C₁₂H₉BrO₃
Molecular Weight 281.10 g/mol
Predicted MP Range >160 °C (Estimated based on 2-naphthoxyacetic acid MP of 151–154 °C [1] and halogen bonding effects).
Solubility Profile Low in water; soluble in hot ethanol, acetone, and DMF.
Thermal Behavior Potential for sublimation prior to melt; risk of decarboxylation >200 °C.

Comparative Methodology: Selecting the Right Tool

We evaluated three standard techniques for determining the melting point of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid. The comparison focuses on precision, compliance (USP/Ph. Eur.), and suitability for this specific chemical structure.[1]

Method A: Manual Capillary (Oil Bath / Thiele Tube)
  • Principle: Visual observation of phase transition in a glass capillary submerged in heated silicone oil.

  • Pros: Low cost; direct visual confirmation of decomposition (color change).

  • Cons: Highly subjective (operator-dependent); slow ramp rates required; safety risk (hot oil).

  • Verdict: Suitable for rough estimation but insufficient for GMP release testing .

Method B: Automated Optoelectronic Detection (Recommended)
  • Principle: Automated heating block with transmission/reflection sensors detecting the "clear point" (liquid phase transparency).

  • Pros: High reproducibility; digital video recording for audit trails; compliant with USP <741>.

  • Cons: Capital cost; requires careful sample packing to avoid "collapse" artifacts.

  • Verdict: The Gold Standard for routine QC of this intermediate.

Method C: Differential Scanning Calorimetry (DSC)
  • Principle: Measures heat flow difference between sample and reference; detects endothermic melting peak and enthalpy of fusion.

  • Pros: Distinguishes between melting, polymorphic transitions, and decomposition; requires minimal sample (2-5 mg).

  • Cons: Expensive; requires interpretation of onset vs. peak temperature.

  • Verdict: Critical for R&D to characterize polymorphism but overkill for routine purity checks.

Comparative Performance Data
FeatureManual CapillaryAutomated OptoelectronicDSC (Thermodynamic)
Precision (SD) ± 1.0–2.0 °C± 0.3 °C± 0.1 °C
Throughput 1 sample / 20 min3–6 samples / 15 min1 sample / 45 min
Data Integrity Notebook recording (Low)Digital Video / PDF (High)Thermogram (High)
Sample Required ~10–20 mg~5–10 mg2–5 mg
Detection of Impurities Visual (Qualitative)Melt Range BroadeningPeak Broadening / Integration

Validated Experimental Protocol

This protocol is optimized for Automated Optoelectronic Detection (e.g., Mettler Toledo MP90 or Büchi M-565), as it offers the best balance of speed and compliance for this compound.

Phase 1: Sample Preparation

Objective: Ensure uniform heat transfer and prevent sublimation artifacts.

  • Drying: Dry the crude 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid in a vacuum oven at 60 °C for 4 hours to remove residual solvent (ethanol/water) which depresses MP.

  • Grinding: Gently grind the dry solid in an agate mortar to a fine powder. Caution: Do not over-grind to amorphous state.

  • Filling: Fill a clean glass capillary (1.5–1.8 mm OD) to a height of 3 mm .

  • Packing: Drop the capillary through a 1-meter glass tube onto a hard surface 5–10 times to pack the sample tightly. Loose packing leads to uneven heating.

Phase 2: Instrument Setup

Objective: Capture the true thermodynamic melting point without thermal lag.

  • Start Temperature: Set to 150 °C (approx. 10 °C below expected onset).

  • Ramp Rate:

    • Fast Ramp (Scout): 10 °C/min to find approximate range.

    • Analysis Ramp:1.0 °C/min . (Crucial for compliance with USP <741>).

  • Stop Temperature: 180 °C.

  • Calibration: Verify instrument accuracy using Salicylic Acid (MP 159 °C) or Adipic Acid (MP 152 °C) standards prior to run [2].

Phase 3: Execution & Analysis
  • Insert capillaries (run in triplicate).

  • Initiate the program.

  • Observation:

    • Collapse Point: Sample volume decreases (sintering).

    • Meniscus Point: First liquid meniscus forms (Solid + Liquid).

    • Clear Point: Sample becomes completely transparent (Liquid).

  • Reporting: Report the range from Meniscus Point to Clear Point . For pure 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid, a range of < 2.0 °C indicates high purity (>98%).

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the method and the critical steps in the automated protocol.

MP_Determination_Workflow Start Start: 2-[(6-Bromonaphthalen-2-yl)oxy]acetic Acid Sample Dry Step 1: Vacuum Dry (60°C, 4h) Start->Dry Grind Step 2: Grind to Fine Powder Dry->Grind Decision Select Method based on Need Grind->Decision Method_A Method A: Manual Capillary (Quick Check) Decision->Method_A Rough Est. Method_B Method B: Automated Optoelectronic (QC / Release) Decision->Method_B Routine QC Method_C Method C: DSC (Polymorph Study) Decision->Method_C R&D Deep Dive Process_B Pack Capillary (3mm height) Compact Tightly Method_B->Process_B Setup_B Setup: Start 150°C, Ramp 1°C/min Process_B->Setup_B Run_B Run Analysis (Triplicate) Setup_B->Run_B Result_B Record Meniscus & Clear Point Run_B->Result_B Validation Check: Range < 2°C? Result_B->Validation Pass PASS: High Purity Validation->Pass Yes Fail FAIL: Recrystallize Validation->Fail No

Figure 1: Validated workflow for melting point determination, emphasizing the critical decision path for Quality Control (QC) vs. Research & Development (R&D).

Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
Wide Melting Range (> 3 °C) Impurities (likely unreacted 6-bromo-2-naphthol) or wet sample.Recrystallize from Ethanol/Water; dry thoroughly.
Melting Point < 150 °C Significant contamination or wrong polymorph.Check HPLC purity; verify synthesis precursors.
Discoloration (Brown/Black) Decomposition before melting.Use DSC with sealed pan (inert atmosphere); increase ramp rate slightly (e.g., 2 °C/min) to outrun decomposition.
Sublimation (Crystals at top) Sample escaping heat zone.Seal the capillary; use a faster initial ramp.

References

  • U.S. Pharmacopeia (USP). (2023).
  • European Pharmacopoeia (Ph. Eur.). (2023).[2] Chapter 2.2.14 Melting Point - Capillary Method.

  • Mettler Toledo. (2022). Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid (CAS No. 141791-36-8). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid is a halogenated aromatic carboxylic acid. While specific toxicological data is limited, the available information and data from structurally similar compounds indicate a clear hazard profile that must be respected.

GHS Hazard Classification:

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Source: BLDpharm[1]

The presence of the brominated naphthalene and carboxylic acid moieties dictates a cautious approach. Halogenated aromatic hydrocarbons can present risks of skin and respiratory irritation, and in some cases, long-term health effects with improper handling.[2] Carboxylic acids, while often weak, can be corrosive and irritant.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure through inhalation, ingestion, or skin/eye contact.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact which can lead to irritation.[4] Always inspect gloves for integrity before use.
Body Protection A lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge may be necessary for operations with a high potential for aerosolization or if handling large quantities.Minimizes the risk of inhaling dust or aerosols that can cause respiratory tract irritation.[3]

dot

PPE_Workflow cluster_pre_handling Pre-Handling Checks cluster_donning Donning Sequence Assess_Task Assess Task-Specific Risks Inspect_PPE Inspect PPE for Damage Assess_Task->Inspect_PPE Check_Ventilation Ensure Proper Ventilation Inspect_PPE->Check_Ventilation Don_Coat 1. Lab Coat/Apron Check_Ventilation->Don_Coat Don_Respirator 2. Respirator (if required) Don_Coat->Don_Respirator Don_Goggles 3. Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Perform_Task Perform_Task Don_Gloves->Perform_Task Handle Chemical Start Start Handling Procedure Start->Assess_Task End Procedure Complete Perform_Task->End

Caption: PPE Donning Workflow

Operational Plan: From Receipt to Use

A systematic approach to handling ensures minimal exposure and maintains the integrity of the compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

  • Do not store in metal cabinets, which can be corroded by acidic compounds.

Handling Procedures:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Work within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Weighing and Transfer:

    • Handle as a solid to avoid generating dust.

    • Use appropriate tools (e.g., spatula, weigh boat) for transfer.

    • Close the container immediately after use.

  • In Solution:

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • Be aware of any potential exothermic reactions, especially when mixing with bases.

Disposal Plan: Responsible Waste Management

Proper disposal is critical to protect personnel and the environment. As a halogenated organic compound, specific waste streams are required.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.[8]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled "Halogenated Organic Liquid Waste" container.

    • Do not mix with non-halogenated organic waste or other incompatible waste streams.

Disposal Procedure:

  • All waste must be disposed of through your institution's hazardous waste management program.

  • Ensure waste containers are sealed and properly labeled before collection.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

dot

Disposal_Decision_Tree Start Waste Generated Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Waste Place in 'Halogenated Organic Solid Waste' container. Is_Solid->Solid_Waste Solid Liquid_Waste Place in 'Halogenated Organic Liquid Waste' container. Is_Solid->Liquid_Waste Liquid Seal_Label Seal and label container according to institutional and regulatory standards. Solid_Waste->Seal_Label Liquid_Waste->Seal_Label Arrange_Disposal Arrange for disposal through institutional hazardous waste program. Seal_Label->Arrange_Disposal

Caption: Waste Disposal Decision Tree

Emergency Response Plan: Immediate and Effective Actions

In the event of an accidental release or exposure, a swift and informed response is paramount.

Spill Response:

  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Protect: Don the appropriate PPE as outlined in Section 2.

  • Contain: For small spills, contain the material using an inert absorbent such as vermiculite or sand.[9]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's environmental health and safety department.

Exposure Procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

This guide is intended to provide a framework for the safe handling of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet (SDS) before commencing any work.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • International Labour Organization. ILO Encyclopaedia of Occupational Health and Safety: Hydrocarbons, Halogenated Aromatic. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • Accio. Acid Resistant PPE: Safety for Chemical Workers. [Link]

  • Florida State University Emergency Management. Chemical Spills. [Link]

  • Science Forum For Lab Technicians. Bromine water - disposal. [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Washington State University. Standard Operating Procedure for Bromine. [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • ChemSec. Halogenated compounds - SIN List. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.